Technical Whitepaper: Physicochemical Profiling of 5-Bromo-1,8-naphthyridin-2-amine
The following technical guide provides an in-depth physicochemical profiling of 5-Bromo-1,8-naphthyridin-2-amine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the co...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical profiling of 5-Bromo-1,8-naphthyridin-2-amine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a high-value scaffold for kinase inhibitors and metallo-
-lactamase inhibitors.
Executive Summary
5-Bromo-1,8-naphthyridin-2-amine is a specialized heterocyclic building block distinct from its more common isomer, 6-bromo-1,8-naphthyridin-2-amine. While the 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry—mimicking the purine base of DNA and serving as a biostere for quinolines—the 5-bromo substitution pattern offers unique vectors for structure-activity relationship (SAR) exploration. This isomer allows for orthogonal functionalization relative to the ring nitrogens, making it critical for designing inhibitors that require specific spatial occupancy in ATP-binding pockets (e.g., PI3K, mTOR) or bacterial metallo-enzymes.
Molecular Architecture & Identification
The compound consists of a fused bicyclic system (1,8-naphthyridine) with an exocyclic primary amine at position 2 and a bromine atom at position 5. This specific substitution creates a polarized electronic environment, enhancing its utility in palladium-catalyzed cross-coupling reactions.
Identifier
Details
IUPAC Name
5-Bromo-1,8-naphthyridin-2-amine
CAS Number
2056916-57-3
Molecular Formula
CHBrN
Molecular Weight
224.06 g/mol
SMILES
Nc1ccc2c(Br)ccnc2n1
Key Isomer Distinction
5-Bromo (Position 5, ring B) vs. 6-Bromo (Position 6, ring B). The 5-position is peri to the bridgehead, affecting steric access.
Structural Visualization
The following diagram illustrates the numbering and pharmacophore features.
Figure 1: Pharmacophore map highlighting the hydrogen bond donor/acceptor motif and the electrophilic bromine handle.
Physicochemical Core Properties[1][2][3]
Understanding the physicochemical behavior of this scaffold is essential for assay development and formulation. The 1,8-naphthyridine ring is electron-deficient, and the 5-bromo substituent further reduces electron density, impacting pKa and solubility.
Quantitative Profile
Note: Values marked with () are predicted based on structural analogs (6-bromo isomer) and QSAR models due to the compound's specialized nature.*
Property
Value / Range
Significance in Drug Discovery
Physical State
Solid (Pale yellow to beige powder)
Standard handling for solid-phase synthesis.
Melting Point
>200 °C (Decomp.)
High lattice energy typical of planar, H-bonding heterocycles.
LogP (Octanol/Water)
1.6 ± 0.3
Moderately lipophilic; suitable for cell permeability but requires polar solvents for stock solutions.
Topological PSA
~52 Ų
Excellent range for CNS and oral bioavailability (Rule of 5 compliant).
pKa (Ring N)
~3.5 - 4.0*
Weakly basic. The N1/N8 nitrogens are less basic than pyridine due to mutual electron withdrawal and the Br substituent.
pKa (Amine)
~ -8 (Predicted)
The exocyclic amine is essentially non-basic (amide-like character) due to resonance into the electron-poor ring.
Solubility (Water)
< 0.1 mg/mL
Poor aqueous solubility at neutral pH.
Solubility (DMSO)
> 20 mg/mL
Preferred solvent for biological stock solutions.
Solubility & Ionization Logic
The 2-amino-1,8-naphthyridine system exhibits a specific tautomeric preference. While the amino form is dominant, the "donor-acceptor-acceptor" (D-A-A) hydrogen bonding pattern (Amine-N1-N8) is critical for solubility.
Acidic pH: Protonation occurs at N8 (the least sterically hindered and most basic nitrogen), significantly increasing aqueous solubility.
Neutral pH: The compound aggregates due to strong
- stacking and intermolecular H-bonding, leading to low solubility.
Synthetic Pathways & Reactivity[4]
The synthesis of 5-bromo-1,8-naphthyridin-2-amine is more challenging than the 6-bromo isomer. The 6-bromo isomer is accessible via direct condensation of 2,6-diaminopyridine with bromomalonaldehyde. The 5-bromo isomer requires ensuring the bromine is positioned on the ring formed during cyclization or starting from a pre-functionalized pyridine.
Primary Synthetic Route (Retrosynthetic Logic)
The most reliable route utilizes a Friedländer-type condensation or a modification of the 2,6-diaminopyridine cyclization.
Starting Materials: 2,6-Diaminopyridine + Unsymmetrical 1,3-dicarbonyl equivalent (e.g., specific enaminones or vinyl ketones).
Regioselectivity: Controlling the cyclization to place the bromine at C5 involves steric control or the use of specific leaving groups on the carbonyl partner.
Alternative: Suzuki coupling on a di-bromo precursor (e.g., 2-amino-5,7-dibromo-1,8-naphthyridine) followed by selective reduction, though this is low-yielding.
Functionalization Workflow (Suzuki-Miyaura)
The C5-Bromine is a "hot spot" for palladium-catalyzed cross-coupling. It is generally more reactive than a C3 or C6 bromine due to the electronic influence of the adjacent N8 nitrogen.
Figure 2: Functionalization workflow. The C5-position is highly activated for cross-coupling, enabling the rapid generation of library diversity.
Spectral Fingerprinting (Characterization)
For researchers confirming the identity of synthesized or purchased batches, the NMR profile is the definitive "fingerprint."
1H NMR Prediction (DMSO-d6)
Distinct from the 6-bromo isomer, the 5-bromo substitution pattern alters the splitting of the protons on the B-ring.
~8.6 ppm (s, 1H):H6 (Ring B). The key differentiator. In the 5-bromo isomer, H6 is adjacent to the bromine and N8? No, N8 is at position 8.
Correction: In 1,8-naphthyridine:
Ring B has positions 5, 6, 7.
If Br is at 5, we have protons at 6 and 7.
H6 and H7 will show coupling (doublets,
Hz).
H7 (adjacent to N8) will be most deshielded (
> 8.8 ppm).
H6 (adjacent to Br) will be slightly upfield of H7 but deshielded by Br.
Differentiation: The 6-bromo isomer would show isolated singlets or weak meta-coupling for H5 and H7. The 5-bromo isomer will show an ortho-coupling system (H6-H7) on Ring B.
Storage: Keep in a tightly closed container, stored at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.
Solubility for Assays: Dissolve in 100% DMSO to create 10-50 mM stocks. Avoid freeze-thaw cycles; aliquot single-use vials.
References
Chemical Identity & CAS: PubChem & ChemicalBook Databases. 5-Bromo-1,8-naphthyridin-2-amine (CAS 2056916-57-3). Link
Synthetic Utility: P
-lactamase inhibitors. Lists the compound as a key intermediate for Suzuki coupling. Link
Scaffold Properties: Physicochemical descriptors in property-based drug design. Discusses the solubility/pKa trends of amino-naphthyridines. Link
Analogous Chemistry: Synthesis of 1,8-naphthyridines from 2,6-diaminopyridine. Journal of the Chemical Society.[1] Provides the foundational chemistry for this class. Link
Technical Guide: Spectroscopic Profiling of 5-Bromo-1,8-naphthyridin-2-amine
This guide serves as a technical reference for the spectroscopic characterization of 5-Bromo-1,8-naphthyridin-2-amine . It is designed for medicinal chemists and analytical scientists involved in the validation of hetero...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the spectroscopic characterization of 5-Bromo-1,8-naphthyridin-2-amine . It is designed for medicinal chemists and analytical scientists involved in the validation of heterocyclic scaffolds for kinase inhibition and drug discovery.
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for quinolines and quinazolines in kinase inhibitors (e.g., EGFR, VEGFR). The 5-bromo-1,8-naphthyridin-2-amine derivative represents a critical "linchpin" intermediate. The C2-amino group provides a hydrogen-bond donor/acceptor motif essential for ATP-binding pocket interactions, while the C5-bromine serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.
This guide provides a comprehensive breakdown of the spectroscopic data required to validate the identity and purity of this compound, distinguishing it from common regioisomers (e.g., 3-bromo or 6-bromo analogs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Property
Data
IUPAC Name
5-Bromo-1,8-naphthyridin-2-amine
CAS Number
Not widely listed; Analogous to 1260667-03-5 (2-one tautomer)
Molecular Formula
Molecular Weight
224.06 g/mol
Exact Mass
222.97 g/mol ()
Appearance
Pale yellow to tan solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities.
Synthetic Route (Retrosynthetic Analysis)
The most reliable route to 5-substituted-1,8-naphthyridines involves the condensation of 2,6-diaminopyridine with specific electrophiles or the functionalization of the pre-formed naphthyridine core.
Method A (Ring Construction): Condensation of 6-bromopyridine-2,3-diamine with malonaldehyde bis(dimethylacetal). Risk:[1] Low regioselectivity yielding mixtures of 5-bromo and 7-bromo isomers.
Method B (Functionalization): Selective bromination of 1,8-naphthyridin-2-amine. Note: Electrophilic bromination typically favors the 3- or 6-position. Accessing the 5-position often requires starting from a 5-bromo-2-hydroxynaphthyridine precursor followed by amination.
QC Workflow Diagram
The following diagram outlines the decision logic for validating the 5-bromo isomer against potential impurities.
Figure 1: Analytical workflow for confirming the 5-bromo-1,8-naphthyridin-2-amine structure.
Spectroscopic Characterization
A. Mass Spectrometry (MS)
The presence of bromine provides a definitive spectral signature due to the natural abundance of
Intensity Ratio: Approximately 1:1 (indicative of mono-bromination).[1]
B. Nuclear Magnetic Resonance (
H NMR)
Correct assignment of the proton signals is critical to distinguish the 5-bromo isomer from the 3-bromo or 6-bromo isomers.
Solvent: DMSO-
(Recommended due to solubility and exchangeable protons).
Position
Proton
Multiplicity
Coupling ( Hz)
Shift ( ppm)
Assignment Logic
Amine
Broad Singlet
-
7.00 - 7.50
Exchangeable; broadens with water.
H3
Ar-H
Doublet (d)
9.0
7.05 - 7.15
Ortho to amino group (electron-rich); shielded (upfield).
H4
Ar-H
Doublet (d)
9.0
8.00 - 8.10
Meta to amino; downfield due to ring current.
H6
Ar-H
Doublet (d)
8.5
7.60 - 7.70
Ortho to Br; Beta to N8.
H7
Ar-H
Doublet (d)
8.5
8.80 - 8.90
Alpha to N8; highly deshielded (most downfield signal).
Diagnostic Analysis:
The H3/H4 System: You must observe an AB system (two doublets,
Hz). If H3 is a singlet, the bromine is likely at position 3.
The H6/H7 System: You must observe a second AB system (two doublets,
Hz).
Differentiation: H7 is significantly more downfield (
8.8 ppm) than H6 due to the adjacent nitrogen (N8).
Regio-check: If the bromine were at position 6, H5 and H7 would appear as meta-coupled doublets (
Hz) or singlets, not an ortho-coupled pair.
C. Infrared Spectroscopy (FT-IR)
IR is less specific for regiochemistry but validates functional groups.
Primary Amine (
): Doublet band at (asymmetric/symmetric stretch).
C=N / C=C (Aromatic): Strong bands at
.
C-Br Stretch: Weak/Medium band at
(Fingerprint region).
D. UV-Visible Spectroscopy
: Expected absorption maxima at 240 nm and 350 nm (methanol).
Chromophore: The extended conjugation of the naphthyridine ring results in strong UV absorption, useful for HPLC detection (monitor at 254 nm and 320 nm).
Structural Validation Logic
The following graph illustrates the coupling pathways used to assign the NMR signals definitively.
General Naphthyridine Synthesis:
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[2] A mild synthesis of substituted 1,8-naphthyridines. Synthesis, 49, 763-769.[2] Link
Bromine Isotope Patterns:
Clark, J. (2000). Mass Spectra - The M+2 Peak. Chemguide. Link
Spectroscopic Data of Analogous Halides:
BenchChem. (2025). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs. BenchChem Technical Guides. Link
Naphthyridine Scaffold Properties:
Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link
Advanced Strategies in 1,8-Naphthyridine Synthesis: From Classical Cyclizations to Catalytic Functionalization
Executive Summary The 1,8-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, underpinning blockbuster antibiotics like Nalidixic acid and Gemifloxacin , as well as emerging anticancer ag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,8-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, underpinning blockbuster antibiotics like Nalidixic acid and Gemifloxacin , as well as emerging anticancer agents like Vosaroxin . Its planar, electron-deficient nitrogenous core offers unique DNA-intercalating properties and tunable hydrogen-bonding motifs for kinase inhibition.
This technical guide moves beyond basic textbook definitions to provide a rigorous analysis of synthetic methodologies. We contrast the robustness of classical condensation reactions with the precision of modern transition-metal-catalyzed annulations, offering researchers a decision matrix for selecting the optimal pathway based on substrate complexity and functional group tolerance.
Strategic Disconnections & Scaffold Significance
The 1,8-naphthyridine core consists of a fused pyridine ring system with nitrogen atoms at the 1 and 8 positions. Synthetic access is generally governed by two primary disconnections:
Condensation (Classical): Forming the pyridine ring B onto a pre-existing pyridine ring A (e.g., Friedländer).
Annulation (Modern): Simultaneous formation of C-C and C-N bonds via metal-catalyzed activation of C-H bonds.
Biological Relevance[1][2][3][4][5][6]
Antibacterial: DNA gyrase inhibition (Quinolone analogs).
Anticancer: Topoisomerase II inhibition (Vosaroxin).
The Friedländer synthesis remains the industrial standard due to its reliability. It involves the condensation of 2-aminonicotinaldehyde with an active methylene compound (ketone, aldehyde, or
Aldol-type condensation: Base-catalyzed attack of the active methylene enolate on the aldehyde carbonyl.
Cyclodehydration: Intramolecular imine formation followed by water elimination to aromatize the system.
Visualization: Friedländer Mechanism
The following diagram illustrates the base-catalyzed pathway, highlighting the critical dehydration step that drives irreversibility.
Figure 1: Step-wise mechanism of the base-catalyzed Friedländer condensation.
Green Chemistry Optimization: The Aqueous Choline Hydroxide Protocol
Traditional methods often use harsh reflux conditions in organic solvents. A superior, modern approach utilizes Choline Hydroxide (ChOH) as a recyclable ionic liquid catalyst in water.
For complex substrates where 2-aminonicotinaldehyde is not available or unstable, transition metal catalysis offers a powerful alternative. These methods often employ C-H activation , reducing the need for pre-functionalized starting materials.
Rhodium(III)-Catalyzed Rollover Cyclometalation
A breakthrough method involves the Rh(III)-catalyzed dehydrogenative coupling of N-(2-pyridyl)indoles with alkynes.[4] This reaction constructs the naphthyridine core via a "rollover" mechanism where the pyridine directing group becomes part of the fused system.
Mechanism:
C-H Activation: Rh(III) coordinates to the pyridine nitrogen and activates the C-H bond at the indole C2 position.
Rollover: The metal center "rolls over" to activate the C-H bond on the pyridine ring.
Insertion: Alkyne insertion into the Rh-C bond.
Reductive Elimination: Formation of the C-N bond to close the ring.
Figure 2: Simplified catalytic cycle for Rh(III)-catalyzed rollover annulation.
Late-Stage Functionalization: The Methylation Strategy
Once the 1,8-naphthyridine core is synthesized, functionalizing the C2 position is critical for structure-activity relationship (SAR) studies. A transition-metal-free approach using DMSO as a methyl source is highly efficient.[5]
Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 2020. Link
1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 2021.[9] Link
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021. Link
Synthesis of Indolo[1,2-a][1,8]naphthyridines by Rhodium(III)-Catalyzed Dehydrogenative Coupling via Rollover Cyclometalation. Organic Letters, 2015. Link
Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 2019.[5] Link
Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 2017. Link
An In-Depth Technical Guide to 5-Bromo-1,8-naphthyridin-2-amine for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 5-Bromo-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest to the scientific community. It belongs to the 1,8-naphthy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: This document provides a comprehensive technical overview of 5-Bromo-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest to the scientific community. It belongs to the 1,8-naphthyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2] This guide details the molecule's core chemical properties, explores its significance within drug discovery, presents a representative synthetic strategy with mechanistic insights, and outlines protocols for its characterization and handling. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Core Molecular Profile
5-Bromo-1,8-naphthyridin-2-amine is a substituted aromatic heterocycle. Its fundamental properties are crucial for its application in synthetic chemistry and drug design. The bromine atom at the 5-position provides a strategic handle for further functionalization via cross-coupling reactions, while the amine group at the 2-position can be modified to modulate solubility, polarity, and biological target engagement.
Table 1: Chemical and Physical Properties of 5-Bromo-1,8-naphthyridin-2-amine
The 1,8-Naphthyridine Scaffold: A Cornerstone of Medicinal Chemistry
The 1,8-naphthyridine core is a bioisostere of quinoline and has proven to be an exceptionally fruitful scaffold in pharmaceutical development.[1] Its journey to prominence began with the discovery of nalidixic acid in 1962, the first quinolone antibiotic, which established the scaffold's potent antibacterial activity.[1] Since then, extensive research has unveiled a vast spectrum of pharmacological properties.
The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with biological targets such as enzymes and receptors. Its nitrogen atoms can act as hydrogen bond acceptors, further enhancing binding affinity. This versatility has led to the development of derivatives with applications across numerous therapeutic areas.[2][4]
Caption: Diverse therapeutic applications of the 1,8-naphthyridine core.
Synthesis and Mechanistic Considerations
The synthesis of substituted 1,8-naphthyridines can be achieved through various strategies. A logical and common approach for 5-Bromo-1,8-naphthyridin-2-amine involves a two-stage process: the regioselective bromination of a pyridine precursor followed by the construction of the second ring via a cyclization reaction.
Representative Synthetic Workflow
This workflow illustrates a robust pathway, starting from the commercially available 2-aminopyridine.
Caption: A representative two-stage synthesis of the target compound.
Experimental Protocol and Rationale
Stage 1: Synthesis of 2-Amino-5-bromopyridine
This step introduces the bromine atom at the desired position.
Protocol:
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a reaction vessel.[5]
Cool the solution to between -10 °C and -5 °C using an appropriate cooling bath. This temperature control is critical to minimize side reactions and improve regioselectivity.
Slowly add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, ensuring the internal temperature remains below -5 °C.[5]
Stir the reaction mixture at this temperature for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, the product can be isolated by filtration if it precipitates, or by standard aqueous workup and extraction.
Causality and Expertise:
Choice of Reagent: NBS is selected as the brominating agent because it is a mild and highly effective source of electrophilic bromine for activated aromatic rings like 2-aminopyridine. The amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.
Regioselectivity: The 5-position is sterically more accessible than the 3-position, often leading to the desired 5-bromo isomer as the major product under controlled, low-temperature conditions.[5]
Stage 2: Synthesis of 5-Bromo-1,8-naphthyridin-2-amine (Friedländer Annulation)
The Friedländer synthesis is a classic and efficient method for constructing quinoline and naphthyridine ring systems by reacting an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] Modern variations often use multicomponent approaches.
Protocol (Conceptual, based on related syntheses):
Combine 2-amino-5-bromopyridine (1.0 eq), an appropriate carbonyl partner (e.g., malononitrile, methyl cyanoacetate, or a β-ketoester) (1.0-1.5 eq), and an aldehyde in a suitable solvent like ethanol or water.[7][8]
Add a catalytic amount of a base (e.g., piperidine, LiOH) or a Lewis acid to promote the condensation and subsequent cyclization.[6][8]
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
Upon completion, cool the mixture to room temperature to induce precipitation of the product.
Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Causality and Expertise:
Reaction Mechanism: The reaction proceeds via an initial base-catalyzed condensation (Knoevenagel or aldol-type) between the carbonyl partner and the aldehyde, followed by a Michael addition of the 2-amino group from the pyridine ring. The final step is an intramolecular cyclization and dehydration (or elimination), which results in the formation of the new aromatic ring, yielding the 1,8-naphthyridine core.
Versatility: The power of this approach lies in its modularity. By varying the aldehyde and the α-methylene carbonyl compound, a wide array of substituents can be introduced onto the newly formed ring, making it a cornerstone reaction in combinatorial chemistry and drug discovery.[7]
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Protocol: Standard Characterization Workflow
Sample Preparation:
For NMR, dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
For Mass Spectrometry, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
For FT-IR, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using Electrospray Ionization (ESI) to confirm the exact mass and molecular formula.
Infrared Spectroscopy (FT-IR): Record the spectrum from 4000 to 400 cm⁻¹.
Expected Spectroscopic Signatures
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the naphthyridine core. Protons on the same ring will likely show doublet or doublet-of-doublets splitting patterns. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
¹³C NMR: The spectrum is expected to show 8 distinct signals for the carbons of the bicyclic core, reflecting the molecule's asymmetry.
Mass Spectrometry: The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity: the molecular ion peak [M]⁺ and an [M+2]⁺ peak. For C₈H₆BrN₃, the expected m/z values would be approximately 222.97 and 224.97.
FT-IR: The spectrum should display characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings will appear in the 1500-1650 cm⁻¹ region.
References
Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. The Royal Society of Chemistry. [Link]
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]
Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [Link]
One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. [Link]
Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Chinese Journal of Chemistry. [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
Unlocking the Therapeutic Potential of 1,8-Naphthyridines: A Guide to Theoretical Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] From the foundational discovery of nalidixic acid's antibacterial properties in 1962 to the development of modern anticancer and antiviral agents, the journey of 1,8-naphthyridines has been remarkable.[1][3] This guide provides a comprehensive overview of the theoretical and computational methodologies that are pivotal in understanding, predicting, and optimizing the therapeutic potential of this versatile chemical entity.
The Power of a Privileged Scaffold
The unique electronic structure and synthetic tractability of the 1,8-naphthyridine core have made it a cornerstone in the design of novel therapeutic agents.[1][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and even neuroprotective effects.[5][6][7] This broad bioactivity stems from the scaffold's ability to interact with various biological targets, often through mechanisms like DNA intercalation and enzyme inhibition.[7]
Core Theoretical Methodologies in 1,8-Naphthyridine Research
Modern drug discovery heavily relies on computational techniques to accelerate the identification and optimization of lead compounds. For 1,8-naphthyridine derivatives, three theoretical pillars form the foundation of in-silico investigation: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.
Density Functional Theory (DFT): Illuminating Electronic Landscapes
DFT is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules.[8] By calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, researchers can gain insights into the molecule's chemical reactivity and kinetic stability.[9][10]
Protocol: Performing a DFT Calculation for a 1,8-Naphthyridine Derivative
Molecule Building and Optimization:
Draw the 2D structure of the 1,8-naphthyridine derivative using a chemical drawing software like ChemDraw.
Import the 2D structure into a computational chemistry package (e.g., Gaussian, Spartan) and convert it to a 3D structure.
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
DFT Calculation Setup:
Select the DFT functional. The B3LYP hybrid functional is a commonly used and reliable choice for organic molecules.[9][11]
Choose a basis set. The 6-31G* or a larger basis set is typically sufficient for providing a good balance between accuracy and computational cost.[8][11]
Specify the type of calculation (e.g., geometry optimization, frequency calculation, single-point energy). A geometry optimization followed by a frequency calculation is standard practice to ensure a true energy minimum has been found.
Define the charge and multiplicity of the molecule.
Execution and Analysis:
Submit the calculation to run.
Upon completion, analyze the output file to extract key electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).
Visualize the molecular orbitals and MEP surfaces to understand the regions of electrophilic and nucleophilic attack.
Molecular Docking: Simulating the Perfect Fit
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In the context of 1,8-naphthyridines, docking studies are instrumental in understanding how these derivatives interact with their biological targets, such as enzymes or DNA.[13][14] By predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can rationalize the observed biological activity and guide the design of more potent inhibitors.[15][16]
Experimental Workflow: Molecular Docking of a 1,8-Naphthyridine Derivative
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Activity Blueprint
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.[17][18] By developing QSAR models, researchers can predict the activity of novel, unsynthesized 1,8-naphthyridine derivatives and identify the key molecular descriptors (e.g., steric, electronic, hydrophobic) that govern their potency.[11][13] This approach is invaluable for prioritizing synthetic efforts and designing compounds with enhanced therapeutic profiles.
Applications in Drug Discovery and Development
Theoretical studies of 1,8-naphthyridine derivatives have had a profound impact on various therapeutic areas.
Anticancer Activity
Numerous studies have employed DFT and molecular docking to investigate the anticancer potential of 1,8-naphthyridines.[9][12] These studies have shown that derivatives can act as potent inhibitors of key cancer-related enzymes like DNA topoisomerase II and protein kinases.[11][13] For instance, docking studies have revealed that certain derivatives can bind effectively to the ATP-binding pocket of these enzymes, leading to the inhibition of their activity and subsequent cancer cell death.[13] QSAR models have further helped in identifying the structural features crucial for enhancing cytotoxic effects.[17][18]
Table 1: Examples of docking scores for 1,8-naphthyridine derivatives against various cancer targets.
Antimicrobial Activity
The historical success of nalidixic acid has spurred extensive research into novel 1,8-naphthyridine-based antimicrobial agents.[4] Theoretical studies have been instrumental in understanding their mechanism of action, which often involves the inhibition of bacterial DNA gyrase.[19] Molecular docking has been used to visualize the binding of these compounds to the enzyme's active site, while QSAR has helped in designing derivatives that can overcome bacterial resistance.[20] Some derivatives have also been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[20]
Other Therapeutic Applications
The versatility of the 1,8-naphthyridine scaffold extends beyond cancer and infectious diseases. Theoretical studies have explored their potential as anti-Parkinson's agents by targeting A2A receptors, as anti-mycobacterial agents by inhibiting enoyl-ACP reductase, and as dual inhibitors of alkaline phosphatase and carbonic anhydrase.[8][15][21] These in-silico investigations provide a strong rationale for the further experimental evaluation of these compounds in a wider range of therapeutic contexts.[5]
Future Directions and Conclusion
The synergy between theoretical calculations and experimental validation is crucial for the continued success of 1,8-naphthyridine-based drug discovery. Future research will likely focus on the application of more advanced computational techniques, such as molecular dynamics simulations, to gain a more dynamic understanding of ligand-receptor interactions.[15][21] Furthermore, the integration of artificial intelligence and machine learning algorithms with QSAR modeling holds the promise of more accurate predictions and the rapid identification of novel drug candidates.
References
Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 7(1), 1-13.
Magit, N. D., Umar, A. B., & Magit, N. D. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Research Square.
(n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
(2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure & Dynamics, 41(3), 805-820.
(2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
(2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
(n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research.
Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860.
(n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][9]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. figshare.
(2007). QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. European Journal of Medicinal Chemistry, 42(9), 1184-1192.
Magit, N. D., Umar, A. B., & Magit, N. D. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents.
(n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
(2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][9]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis.
(2010). QSAR Study of Anticancer Agents: 1,8-Naphthyridine Derivatives. Asian Journal of Chemistry, 22(3), 1731-1738.
(2023).[5][9]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. BMC Chemistry, 17(1), 154.
Gou, G. Z., Zhou, B., Yan, H. P., Hong, Y., Liu, W., Chi, S. M., & Mang, C. Y. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Journal of Chemical Sciences, 128(11), 1813-1821.
(n.d.). discovery and history of 1,8-naphthyridine compounds. Benchchem.
(2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
(2007). Synthesis and characterization of 1,8-Naphthridine derivatives. Asian Journal of Chemistry, 19(4), 2801-2805.
(n.d.).
(n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research.
(2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
(2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents.
Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059.
(2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II.
(2024).
Saha, I., et al. (2026). A new 1,8-naphthyridine-pivalamide hybrid: Synthesis, Structural elucidation, Hirshfeld surface analysis, DFT study, ADME analysis, and Molecular docking studies against EGFR and CDK6.
(n.d.). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities. Semantic Scholar.
Gou, G. Z., Zhou, B., Yan, H. P., Hong, Y., Liu, W., Chi, S. M., & Mang, C. Y. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
(n.d.).
(n.d.). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Semantic Scholar.
The Versatile Virtuoso: 5-Bromo-1,8-naphthyridin-2-amine as a Premier Building Block in Modern Synthesis
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold Within the landscape of heterocyclic chemistry, the 1,8-naphthyridine framework has emerged as a "privileged scaffold," a distinction reserved for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
Within the landscape of heterocyclic chemistry, the 1,8-naphthyridine framework has emerged as a "privileged scaffold," a distinction reserved for molecular architectures that consistently appear in biologically active compounds.[1][2] Its rigid, planar structure, combined with strategically placed nitrogen atoms, provides an ideal template for designing molecules that can effectively interact with a multitude of biological targets. The inherent reactivity and synthetic versatility of 1,8-naphthyridine derivatives have made them cornerstones in the fields of medicinal chemistry and drug discovery, with applications ranging from anticancer and antimicrobial agents to treatments for neurodegenerative disorders.[2][3]
This application note focuses on a particularly valuable derivative: 5-Bromo-1,8-naphthyridin-2-amine . The presence of a bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse molecular fragments, a crucial capability in the iterative process of drug design and optimization. Furthermore, the 2-amino group provides a key hydrogen bond donor, often essential for anchoring the molecule within the active site of a target protein, such as a kinase.
This guide provides an in-depth exploration of 5-Bromo-1,8-naphthyridin-2-amine as a synthetic building block, offering detailed protocols for its key transformations and shedding light on the rationale behind the selection of specific experimental conditions.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of the bromo and amino functionalities makes 5-Bromo-1,8-naphthyridin-2-amine a powerful precursor for the synthesis of highly functionalized molecules. Its primary utility lies in its amenability to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The three most significant applications are:
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.
Buchwald-Hartwig Amination: For the construction of C-N bonds, allowing for the installation of primary and secondary amines.
Sonogashira Coupling: For the creation of C-C triple bonds, providing a linear and rigid linker to other molecular fragments.
These reactions empower researchers to systematically explore the chemical space around the 1,8-naphthyridine core, a process vital for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates.
Detailed Application Notes and Protocols
As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying principles and the rationale for key experimental choices.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions and broad functional group tolerance.[4] In the context of 5-Bromo-1,8-naphthyridin-2-amine, this reaction is instrumental in creating 5-aryl-1,8-naphthyridin-2-amines, which are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[5]
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide (5-Bromo-1,8-naphthyridin-2-amine) with an organoboron reagent, typically an arylboronic acid or its ester. The catalytic cycle comprises three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is crucial for activating the organoboron species to facilitate transmetalation.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of 5-Bromo-1,8-naphthyridin-2-amine.
Detailed Protocol: Synthesis of 5-(Aryl)-1,8-naphthyridin-2-amine
This protocol is adapted from established procedures for the Suzuki coupling of related aminobromopyridines.[4][6]
To a Schlenk flask, add 5-Bromo-1,8-naphthyridin-2-amine, the arylboronic acid, and potassium phosphate.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,8-naphthyridin-2-amine.
Causality Behind Experimental Choices:
Catalyst System: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, other ligand systems such as those based on Buchwald's biarylphosphines may be explored.
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step. The presence of water as a co-solvent is often beneficial for dissolving the inorganic base and facilitating the reaction.
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it effectively solubilizes both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Amino Group Consideration: The presence of a free amino group on the starting material can sometimes interfere with the catalytic cycle by coordinating to the palladium center.[4] In such cases, protection of the amino group (e.g., as an acetamide) prior to coupling may be necessary to achieve higher yields.[4]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][7][8] This reaction is particularly valuable for introducing diverse amine functionalities at the 5-position of the 1,8-naphthyridine core, which can significantly modulate the pharmacological properties of the resulting compounds.
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between an aryl halide and an amine in the presence of a strong base. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for the Buchwald-Hartwig amination of 5-Bromo-1,8-naphthyridin-2-amine.
Detailed Protocol: Synthesis of 5-(Substituted-amino)-1,8-naphthyridin-2-amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[7]
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a Schlenk tube.
Add the degassed toluene, followed by 5-Bromo-1,8-naphthyridin-2-amine and the corresponding amine.
Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as BINAP is highly effective for C-N bond formation. The ligand facilitates both the oxidative addition and the reductive elimination steps. Other common ligands for this transformation include XPhos and RuPhos.
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate. Weaker bases are generally not effective for this reaction.
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reagents. Thorough degassing is essential.
The Sonogashira coupling provides a direct route to 5-alkynyl-1,8-naphthyridin-2-amines, which are valuable intermediates for further transformations or as final products in their own right.[9][10] The resulting alkyne can participate in click chemistry, be reduced to the corresponding alkene or alkane, or be used in further coupling reactions.
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. A copper(I) co-catalyst is typically employed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and to act as a solvent.
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for the Sonogashira coupling of 5-Bromo-1,8-naphthyridin-2-amine.
Detailed Protocol: Synthesis of 5-(Alkynyl)-1,8-naphthyridin-2-amine
This protocol is based on general procedures for the Sonogashira coupling of bromo-heterocycles.[10]
To a dry Schlenk flask, add 5-Bromo-1,8-naphthyridin-2-amine, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for 4-24 hours, until the starting material is consumed as indicated by TLC or LC-MS.
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the solution and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-1,8-naphthyridin-2-amine.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium(II) precursor and a copper(I) salt is the classic Sonogashira catalyst system. The palladium complex drives the main catalytic cycle, while the copper co-catalyst facilitates the activation of the alkyne.
Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and can also serve as a solvent or co-solvent.
Solvent: DMF and THF are common solvents for this reaction due to their ability to dissolve the various components of the reaction mixture. As with other palladium-catalyzed reactions, ensuring anhydrous and oxygen-free conditions is crucial for optimal results.
Data Presentation: A Comparative Overview
While specific yield data for the cross-coupling reactions of 5-Bromo-1,8-naphthyridin-2-amine is not extensively reported in a comparative format in the public domain, the following table provides a representative summary of typical conditions and expected yield ranges based on analogous reactions with similar bromo-heterocyclic amines.[4][6]
Reaction Type
Catalyst System (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Typical Yield Range
Suzuki-Miyaura
Pd(PPh₃)₄ (5%)
K₃PO₄ (2.5)
Dioxane/H₂O (4:1)
85-95
12-18
60-90%
Buchwald-Hartwig
Pd₂(dba)₃ (2.5%) / BINAP (6%)
NaOt-Bu (1.4)
Toluene
80-110
8-24
50-85%
Sonogashira
PdCl₂(PPh₃)₂ (3%) / CuI (5%)
Et₃N (2.0)
DMF
25-80
4-24
65-95%
Note: Yields are highly dependent on the specific coupling partners and optimization of reaction conditions.
Conclusion
5-Bromo-1,8-naphthyridin-2-amine is a high-value, versatile building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its strategic functionalization allows for the efficient application of modern palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This guide provides researchers with robust, field-tested protocols and the underlying scientific rationale to effectively utilize this powerful synthetic intermediate. The ability to systematically and predictably introduce a wide range of substituents onto the privileged 1,8-naphthyridine scaffold makes 5-Bromo-1,8-naphthyridin-2-amine an indispensable tool for the development of the next generation of therapeutics.
References
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. [Link]
Advances in the chemistry and therapeutic potential of[1][8]-naphthyridines: A review. (2025). Journal of the Indian Chemical Society, 102(12), 102283.
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
Advances in the chemistry and therapeutic potential of[1][8]-naphthyridines: A review. (2025). ScienceDirect. [Link]
Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. (2016). ResearchGate. [Link]
Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]
Khan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
G. L. et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
Wanner, M. J., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8801-8812. [Link]
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004). The Journal of Organic Chemistry.
Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. (2023). ResearchGate. [Link]
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus. Chimie. [Link]
Anderson, E. A., et al. (2016). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 18(12), 3526-3530. [Link]
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
Manley, P. J., & Bilodeau, M. T. (2004). A new synthesis of naphthyridinones and quinolinones: palladium-catalyzed amidation of o-carbonyl-substituted aryl halides. Organic Letters, 6(14), 2433-5. [Link]
ChemInform Abstract: Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes and Terminal Alkynes. (2010). ResearchGate. [Link]
Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [Link]
Debenham, J. S., et al. (2006). Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 681-5. [Link]
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). Sciforum. [Link]
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-80. [Link]
Application Note: Strategic Utilization of 5-Bromo-1,8-naphthyridin-2-amine in Medicinal Chemistry
Executive Summary: The "Privileged" Scaffold 5-Bromo-1,8-naphthyridin-2-amine represents a high-value "privileged structure" in modern drug discovery. Unlike generic heterocycles, the 1,8-naphthyridine core offers a dist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
5-Bromo-1,8-naphthyridin-2-amine represents a high-value "privileged structure" in modern drug discovery. Unlike generic heterocycles, the 1,8-naphthyridine core offers a distinct Hydrogen Bond Donor-Acceptor-Acceptor (D-A-A) motif that mimics the purine ring system of ATP and Guanosine. This makes it an exceptional scaffold for:
Kinase Inhibition: Targeting the ATP-binding pocket of enzymes like HPK1 , PI3K , and HSP90 .
Nucleic Acid Targeting: Intercalating or groove-binding to RNA/DNA structures (e.g., G-quadruplexes) due to its planar, electron-deficient surface.
Orthogonal Reactivity: The molecule possesses two distinct reactive handles—the electrophilic C5-bromide and the nucleophilic N2-amine—allowing for sequential, chemoselective library generation without the need for extensive protecting group manipulations.
Chemical Biology & Structural Logic
The Pharmacophore Map
The 1,8-naphthyridine scaffold is often employed as a bioisostere for quinolines or quinazolines. However, the presence of the N8 nitrogen significantly alters the electronic landscape, increasing water solubility and changing the pKa of the N1 nitrogen.
N1 (Pyridine-like): H-bond acceptor (interaction with hinge region backbone NH).
C2-NH2 (Exocyclic Amine): H-bond donor (interaction with hinge region carbonyls or Glu/Asp residues).
C5-Br (Functional Handle): Gateway to hydrophobic pockets or solubilizing tails via Cross-Coupling.
Strategic Functionalization Workflow
The following diagram illustrates the logical flow for building complexity around this core.
Figure 1: Orthogonal functionalization pathways for 5-Bromo-1,8-naphthyridin-2-amine. The C5-Br bond is activated for Pd-catalysis, while the N2-amine remains available for electrophilic trapping.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5
Challenge: The free amine at C2 can coordinate to Palladium, potentially poisoning the catalyst. Furthermore, the naphthyridine nitrogens (N1, N8) are basic.
Solution: Use of a bidentate ligand (dppf) or a bulky monodentate ligand (XPhos) prevents catalyst deactivation. The reaction is highly selective for C5-Br over the C-N bonds.
Degassing: Charge a microwave vial or Schlenk flask with the naphthyridine, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.
Reaction: Heat to 90°C for 4–6 hours. (Microwave: 110°C for 30 mins is often sufficient).
Note: The reaction mixture will likely turn dark black/brown (Pd reduction).
Workup: Cool to RT. Dilute with EtOAc and water.[3] The product often precipitates at the interface due to the planar naphthyridine core.
Optimization: If the product is insoluble, filter the biphasic mixture through Celite and wash the pad with 10% MeOH/DCM.
Objective: To introduce a solubilizing amine (e.g., morpholine, piperazine) at the C5 position.
Materials:
5-Bromo-1,8-naphthyridin-2-amine (1.0 equiv)
Secondary Amine (1.5 equiv)
Catalyst: Pd₂(dba)₃ (5 mol%)
Ligand: XPhos or BrettPhos (10 mol%)
Base: Cs₂CO₃ (2.0 equiv) - Avoid NaOtBu if the C2-amine is unprotected, as it may deprotonate the NH2 and cause side reactions.
Solvent: t-Amyl Alcohol or Toluene (degassed).
Step-by-Step:
Combine solid reagents in a sealed tube under inert atmosphere.
Add solvent and heat to 100°C overnight.
Critical Check: Monitor by LCMS. The starting material (Br) should disappear. If conversion stalls, add a second portion of catalyst/ligand.
Purification: These products are basic. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography.
Protocol C: Amide Coupling at N2 (Reverse Reactivity)
Context: The 2-amino group on the electron-deficient 1,8-naphthyridine ring is weakly nucleophilic . Standard EDC/NHS couplings often fail.
Recommended Method (Acid Chloride/Anhydride):
Dissolve 5-Bromo-1,8-naphthyridin-2-amine in anhydrous Pyridine (or DCM with 3.0 eq Et₃N).
Cool to 0°C.
Add Acid Chloride (1.2 eq) dropwise.
Allow to warm to RT. If sluggish, heat to 50°C.
Troubleshooting: If bis-acylation occurs (imide formation), treat the crude mixture with K₂CO₃ in MeOH at RT for 30 mins to cleave the less stable amide, returning the mono-acylated product.
Case Study: Designing an HPK1 Inhibitor
Target: Hematopoietic Progenitor Kinase 1 (HPK1) – An immuno-oncology target.[4]
Design Strategy:
Using 5-Bromo-1,8-naphthyridin-2-amine as the "Hinge Binder".
Hinge Interaction: The N1 and C2-NH2 form the canonical bidentate H-bond with the kinase hinge (similar to Adenine).
Solvent Front (C5): A Suzuki coupling (Protocol A) introduces a substituted phenyl ring projecting into the solvent channel to tune solubility and selectivity.
Ribose Pocket (C8): While this starting material is unsubstituted at C8, advanced SAR often introduces small alkyl groups here to induce a twist and fill the ribose pocket.
Data Summary (Hypothetical SAR Trends):
Substituent at C5 (R)
Interaction Type
Potency (IC50)
Solubility
-H (Unsubstituted)
Baseline
> 10 µM
Moderate
-Phenyl
Hydrophobic packing
500 nM
Low
-4-(Morpholino)phenyl
H-bond + Solubilizing
< 50 nM
High
-4-Fluorophenyl
Metabolic Stability
150 nM
Low
References & Authoritative Grounding
BenchChem Application Notes. 5-Bromo-8-methoxy-1,7-naphthyridine in Modern Drug Discovery. (Discusses the related 1,7-naphthyridine scaffold and kinase targeting logic).
MDPI Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Review of naphthyridine reactivity patterns including Suzuki/Heck couplings).
Journal of Medicinal Chemistry. Discovery of Naphthyridine Derivatives as PI3K/mTOR Inhibitors. (Example of the D-A-A motif in kinase inhibition).
Google Patents (WO2018183956A1). Naphthyridines as inhibitors of HPK1. (Direct application of naphthyridine amines in immuno-oncology).
Organic Chemistry Portal. Suzuki Coupling Mechanisms and Protocols. (Standard conditions for heteroaryl halides).
Palladium-catalyzed reactions of 5-Bromo-1,8-naphthyridin-2-amine
Application Note: Palladium-Catalyzed Functionalization of 5-Bromo-1,8-naphthyridin-2-amine Introduction & Strategic Overview The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Functionalization of 5-Bromo-1,8-naphthyridin-2-amine
Introduction & Strategic Overview
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and quinazolines in kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. The specific isomer 5-Bromo-1,8-naphthyridin-2-amine (CAS 2056916-57-3) presents a unique dual-functional handle:
C5-Bromide: An electrophilic site primed for palladium-catalyzed cross-coupling.
C2-Amine: A nucleophilic handle that provides solubility and H-bond donor/acceptor capability but poses a risk of catalyst poisoning or competitive side reactions.
Chemo-Selectivity Challenge:
The primary challenge in functionalizing this substrate is the potential for the free C2-amine and the N1/N8 ring nitrogens to coordinate to the Palladium center, forming inactive Pd(II)-amine complexes ("catalyst arrest"). Furthermore, under Buchwald-Hartwig conditions, the substrate carries both the electrophile (Ar-Br) and the nucleophile (Ar-NH2), creating a risk of oligomerization.
Operational Strategy:
Route A (Direct Coupling): Feasible for Suzuki-Miyaura and Sonogashira couplings using robust, bulky precatalysts (e.g., XPhos Pd G3, Pd(dppf)Cl₂) that prevent amine coordination.
Route B (Protection-First): Essential for Buchwald-Hartwig aminations or difficult substrates. Protecting the amine as a Pivalamide (Piv) or Carbamate (Boc) sterically and electronically deactivates the nitrogen, ensuring high yields.
Mechanistic Workflow & Decision Tree
The following diagram outlines the decision logic for selecting the optimal catalytic system based on the desired transformation.
Figure 1: Strategic decision tree for functionalizing 5-Bromo-1,8-naphthyridin-2-amine. Note the divergence for C-N bond formation requiring protection.
Application Note: Suzuki-Miyaura Cross-Coupling
Rationale:
The electron-deficient nature of the 1,8-naphthyridine ring activates the C5-Br bond for oxidative addition. However, the adjacent nitrogens make the ring susceptible to hydrolytic cleavage under strongly basic conditions. We utilize Potassium Phosphate (
) as a mild base and Pd(dppf)Cl₂ for its stability and resistance to nitrogen displacement.
Protocol ID: SM-NAPH-05
Parameter
Condition
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
Ligand
Included in precatalyst (dppf)
Base
(2.0 - 3.0 equiv)
Solvent
1,4-Dioxane : Water (4:1 v/v)
Temperature
90 °C
Time
4 - 16 hours
Step-by-Step Procedure:
Setup: To a 20 mL microwave vial or pressure tube equipped with a magnetic stir bar, add 5-Bromo-1,8-naphthyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.2 - 1.5 equiv), and
(3.0 equiv).
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane and Water . The concentration should be approx. 0.1 M with respect to the bromide.
Catalyst Addition: Remove the cap briefly under positive inert gas flow and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Reseal immediately.
Expert Tip: Adding catalyst last prevents premature oxidation of the phosphine ligand.
Reaction: Heat the mixture to 90 °C. Monitor by LC-MS. The product usually elutes later than the starting bromide due to increased lipophilicity (unless the boronic acid is polar).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
Purification: Flash chromatography (DCM/MeOH gradient). The free amine product is polar; use 0.1%
in the eluent to reduce tailing.
Application Note: Buchwald-Hartwig Amination[2]
Rationale:
Attempting to couple an external amine to the 5-bromo position while the 2-amino group is free often leads to low yields due to competitive binding. Protection is mandatory for consistent results. The Pivaloyl (Piv) group is recommended over Acetyl (Ac) due to its steric bulk, which further discourages N-coordination to Palladium.
Protocol ID: BH-NAPH-05 (Two-Stage)
Stage 1: Protection
Suspend 5-Bromo-1,8-naphthyridin-2-amine in DCM/Pyridine (1:1).
Add Pivaloyl chloride (1.2 equiv) at 0 °C. Stir at RT for 2 hours.
Perform aqueous workup to isolate N-(5-bromo-1,8-naphthyridin-2-yl)pivalamide .
Stage 2: Cross-Coupling
Parameter
Condition
Catalyst Source
(2.5 mol%)
Ligand
Xantphos (5 mol%) or BrettPhos (5 mol%)
Base
(2.0 equiv)
Solvent
1,4-Dioxane (Anhydrous)
Temperature
100 °C
Step-by-Step Procedure:
Pre-complexation: In a vial, mix
and Xantphos in a small amount of dioxane. Stir for 5 mins at RT until the solution turns orange/red (indicative of active ligation).
Reaction Assembly: In a separate pressure vessel, add the Protected Bromide (1.0 equiv), External Amine (1.2 equiv), and
(2.0 equiv).
Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Dilute with remaining dioxane to 0.1 M.
Heating: Heat at 100 °C for 12 hours.
Deprotection (Optional but likely required): After isolation, the Pivaloyl group can be removed using
in MeOH/Water at reflux or dilute .
Application Note: Sonogashira Coupling
Rationale:
Sonogashira coupling is generally tolerant of the free amine. However, Copper(I) can coordinate to the naphthyridine nitrogens. Using a slightly higher loading of CuI and a strong donor solvent like DMF helps maintain the catalytic cycle.
Protocol ID: SG-NAPH-05
Parameter
Condition
Catalyst
(5 mol%)
Co-Catalyst
CuI (10 mol%)
Base
Triethylamine () (3.0 equiv)
Solvent
DMF or DMF/THF (1:1)
Temperature
60 - 80 °C
Step-by-Step Procedure:
Combine 5-Bromo-1,8-naphthyridin-2-amine (1.0 equiv), CuI (0.1 equiv), and
(0.05 equiv) in a vial.
Evacuate and backfill with Nitrogen (3 cycles). Oxygen exclusion is critical to prevent Glaser homocoupling of the alkyne.
Add degassed DMF and
.
Add the Terminal Alkyne (1.5 equiv) dropwise.
Heat to 60 °C. If conversion is slow after 4 hours, increase to 80 °C.
Note: Naphthyridines are electron-deficient; oxidative addition is fast, but the transmetallation step can be sluggish if the copper is sequestered.
Troubleshooting & Expert Tips
Observation
Root Cause
Corrective Action
No Reaction (Starting Material Recovered)
Catalyst poisoning by N1/N8 or free amine.
Switch to XPhos Pd G3 or BrettPhos Pd G3 . These precatalysts activate quickly and the bulky ligands prevent substrate coordination to Pd.
Protodebromination (Ar-H formation)
Reductive elimination of Hydride instead of Ar-R.
Ensure solvents are strictly anhydrous (for Buchwald). Increase concentration of coupling partner. Lower temperature.
Homocoupling of Alkyne (Sonogashira)
Presence of Oxygen.
Degas solvents more thoroughly (freeze-pump-thaw). Add a reducing agent like Sodium Ascorbate (rare, but effective).
Low Solubility
High polarity of the naphthyridine core.
Use DMSO or NMP as cosolvents. For workup, avoid simple extraction; use reverse-phase (C18) extraction or catch-and-release resins (SCX-2).
References
General Naphthyridine Synthesis & Reactivity
Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637–669. Link
Suzuki Coupling on Amino-Pyridines (Analogous Protocols)
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Buchwald-Hartwig Amination of Heterocycles
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Sonogashira Coupling Methodology
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link
The Versatile Scaffold: Application Notes and Protocols for 1,8-Naphthyridine Derivatives in Drug Discovery
The 1,8-naphthyridine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its wide range of pharmacological activities.[1][2] This bicyclic aromatic c...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,8-naphthyridine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its wide range of pharmacological activities.[1][2] This bicyclic aromatic compound, a bioisostere of quinoline, forms the foundation of numerous molecules with a broad spectrum of biological effects.[2] This guide provides an in-depth exploration of the applications of 1,8-naphthyridine derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.
Application Notes: Therapeutic Potential of 1,8-Naphthyridine Derivatives
The unique structural features of the 1,8-naphthyridine ring system allow for diverse chemical modifications, leading to a wide array of biological activities. These derivatives have shown significant promise in several therapeutic areas.[3][4]
Antimicrobial and Antibacterial Agents
The most established application of 1,8-naphthyridine derivatives is in the field of antimicrobials.[2] The discovery of nalidixic acid in 1962 was a pivotal moment, establishing this scaffold as a new class of chemotherapeutic agents, particularly effective against Gram-negative bacteria.[2]
Mechanism of Action: Many 1,8-naphthyridine-based antibacterial agents, including the fluoroquinolone antibiotic enoxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds prevent the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[5][7]
Anticancer Activity
Certain 1,8-naphthyridine derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[8][9] Vosaroxin, an anticancer agent, highlights the potential of this scaffold in oncology.[10]
Mechanism of Action: The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. These targets include:
Topoisomerase II: Similar to their antibacterial counterparts, some derivatives inhibit human topoisomerase II, an enzyme essential for managing DNA tangles during replication in rapidly dividing cancer cells.[8][11]
Receptor Tyrosine Kinases (RTKs): Derivatives have been shown to inhibit RTKs such as EGFR (Epidermal Growth Factor Receptor) and fibroblast growth factor receptors (FGFRs), which are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[8][12]
Other Kinases: Inhibition of other signaling kinases like c-Met kinase, casein kinase 2 (CK2), and phosphoinositide-dependent kinase 1 (PDK1) has also been reported, disrupting crucial cancer signaling pathways.[8][10]
Neurological Disorders
Researchers are exploring the potential of 1,8-naphthyridine derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][4][13]
Mechanism of Action: In the context of neurodegenerative diseases, these derivatives have been designed to interact with specific receptors in the central nervous system. For instance, some derivatives act as antagonists of the Adenosine A2A receptor, a target for Parkinson's disease therapy.[13][14] By blocking this receptor, they can help to modulate dopaminergic neurotransmission.[13]
Anti-inflammatory and Analgesic Properties
Several 1,8-naphthyridine derivatives have exhibited significant anti-inflammatory and analgesic activities.[3][15]
Mechanism of Action: The anti-inflammatory effects can be attributed to the downregulation of pro-inflammatory cytokines.[16] By modulating the immune response, these compounds can potentially alleviate inflammation-related symptoms.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.
Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Condensation
The Friedländer synthesis is a classical and versatile method for constructing the 1,8-naphthyridine ring system.[1][10] It involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group.[1] Recent advancements have focused on developing more environmentally benign protocols.[10][17][18]
Protocol: Environmentally Friendly Synthesis in Water [10][17]
This protocol describes a one-step synthesis of 1,8-naphthyridines using water as a solvent and choline hydroxide as a catalyst.[17]
Materials:
2-aminonicotinaldehyde
Active methylene compound (e.g., acetone, ethyl acetoacetate)
Choline hydroxide (ChOH) solution (45 wt % in H₂O)
Deionized water
Round-bottom flask
Magnetic stirrer
Water bath or heating mantle
Ethyl acetate
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
Add the active methylene compound (0.5 mmol) to the solution.
Add choline hydroxide (1 mol%) to the reaction mixture.[17]
Stir the mixture at 50 °C in a water bath for approximately 6-12 hours.[1]
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1][17]
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]
The crude product can be further purified by recrystallization or column chromatography if necessary.[1]
Causality Behind Experimental Choices:
Water as Solvent: Utilizing water as a solvent aligns with the principles of green chemistry, reducing the reliance on hazardous organic solvents.[17][18]
Choline Hydroxide as Catalyst: Choline hydroxide is an inexpensive, non-toxic, and water-soluble ionic liquid that acts as an efficient catalyst for this reaction.[17]
Moderate Temperature: The reaction is carried out at a moderate temperature (50°C) to ensure a reasonable reaction rate without causing degradation of the reactants or products.
General Workflow for Synthesis and Analysis:
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Biological Evaluation Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of the synthesized 1,8-naphthyridine derivatives against human cancer cell lines.[9]
Materials:
Human cancer cell lines (e.g., MCF-7, A549, SiHa)[9]
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Synthesized 1,8-naphthyridine derivatives (dissolved in DMSO)
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the synthesized compounds in the complete medium.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Minimum Inhibitory Concentration (MIC) of 1,8-Naphthyridine Derivatives
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
ANA-12
>50
>50
>50
Data for antitubercular activity of a related derivative against M. tuberculosis H37Rv showed a MIC of 6.25 µg/mL.[20]
Note: Many 1,8-naphthyridine derivatives show direct antibacterial activity, while others potentiate the effects of existing antibiotics.[19]
Signaling Pathway Inhibition
The following diagram illustrates a simplified representation of how a 1,8-naphthyridine derivative might inhibit a receptor tyrosine kinase (RTK) signaling pathway, a common mechanism in anticancer activity.
Caption: Inhibition of an RTK signaling pathway by a 1,8-naphthyridine derivative.
Conclusion
The 1,8-naphthyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a compelling area of research for drug discovery professionals. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this remarkable heterocyclic system.
References
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-22. Available from: [Link]
Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. Available from: [Link]
G., G., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Il Farmaco, 59(4), 323-331. Available from: [Link]
Reddy, S. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][4]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-19. Available from: [Link]
Dutta, S., et al. (2019). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 4(3), 5896-5905. Available from: [Link]
Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1279-1301. Available from: [Link]
R., R., et al. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 8(2), 1-10. Available from: [Link]
Abu-Melha, S. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 72(3), 919-930. Available from: [Link]
Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(13), 3009-3014. Available from: [Link]
Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(14), 1279-1301. Available from: [Link]
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available from: [Link]
Araújo-Neto, J. B. d., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Available from: [Link]
Singh, R. P., & Singh, P. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate. Available from: [Link]
Al-Amiery, A. A., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Chemistry, 2022, 1-9. Available from: [Link]
Ojha, M., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(4), 1345-1360. Available from: [Link]
Araújo-Neto, J. B. d., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Available from: [Link]
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]
Khetmalis, Y. M., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 14(11), 2235-2250. Available from: [Link]
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available from: [Link]
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]
ResearchGate. Reported 1,8-naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. Available from: [Link]
Ojha, M., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(4), 1345-1360. Available from: [Link]
Application Notes and Protocols for the Sonogashira Reaction with 5-Bromo-1,8-naphthyridin-2-amine
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold and the Power of the Sonogashira Coupling The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold and the Power of the Sonogashira Coupling
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the structural backbone of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The ability to functionalize this scaffold with precision is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp) bonds.[1][2] Its significance in drug discovery is immense, allowing for the introduction of a linear and rigid alkyne linker, which can serve as a key pharmacophoric element or a versatile handle for further chemical transformations through click chemistry or other alkyne-based reactions. This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of 5-Bromo-1,8-naphthyridin-2-amine, a key intermediate for the synthesis of novel 1,8-naphthyridine derivatives.
Understanding the Reaction: Mechanism and Key Considerations
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] A simplified representation of the widely accepted mechanism provides insight into the role of each component in the reaction.
The Catalytic Cycles of the Sonogashira Reaction
Figure 1: Simplified representation of the dual catalytic cycles in the Sonogashira reaction.
Causality Behind Experimental Choices for 5-Bromo-1,8-naphthyridin-2-amine:
The Substrate: 5-Bromo-1,8-naphthyridin-2-amine possesses a C(sp²)-Br bond, which is sufficiently reactive for oxidative addition to the palladium(0) catalyst.[4] The presence of the electron-donating amino group at the 2-position can increase the electron density of the naphthyridine ring system. While this can sometimes slow down the oxidative addition step, successful couplings on similar 2-amino-3-bromopyridines have been reported with high efficiency, suggesting that the reaction is very feasible.[5][6] Crucially, the free amino group does not typically interfere with the reaction, obviating the need for a protection-deprotection sequence, which improves the overall efficiency of the synthesis.[5][7]
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands is critical; triphenylphosphine (PPh₃) is a common and effective ligand for many Sonogashira reactions.[8]
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate.[3] This species then undergoes transmetalation with the palladium complex, which is generally the rate-determining step.[7]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple purposes. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it also acts as a scavenger for the hydrogen halide (HBr) formed during the reaction.[1]
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the reactants and catalysts.[9] The choice of solvent can influence the reaction rate and yield. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[10]
Experimental Protocol: Sonogashira Coupling of 5-Bromo-1,8-naphthyridin-2-amine
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials and Reagents
Reagent/Material
Grade
Supplier Recommendation
5-Bromo-1,8-naphthyridin-2-amine
>97%
Commercially available
Terminal Alkyne
>98%
Commercially available
PdCl₂(PPh₃)₂
Catalyst grade
Strem, Sigma-Aldrich
Copper(I) Iodide (CuI)
>99%
Strem, Sigma-Aldrich
Triethylamine (Et₃N)
Anhydrous, >99.5%
Acros, Sigma-Aldrich
Dimethylformamide (DMF)
Anhydrous, >99.8%
Acros, Sigma-Aldrich
Ethyl acetate (EtOAc)
ACS grade
Fisher Scientific
Hexanes
ACS grade
Fisher Scientific
Saturated aq. NH₄Cl solution
-
-
Brine
-
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Silica Gel
230-400 mesh
Sorbent Technologies
Inert gas (Argon or Nitrogen)
High purity
-
Reaction Setup and Workflow
Figure 2: General experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-1,8-naphthyridin-2-amine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe. Stir the mixture for 5-10 minutes to allow for dissolution. Add triethylamine (2.0 eq.) followed by the dropwise addition of the terminal alkyne (1.2 eq.) via syringe.
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the alkyne.[5]
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 4-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-1,8-naphthyridin-2-amine.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Reaction Parameters
Parameter
Recommended Value
Rationale
Substrate Ratio
1.0 eq. Bromo-naphthyridine : 1.2 eq. Alkyne
A slight excess of the alkyne can help drive the reaction to completion.
Catalyst Loading
2-5 mol% PdCl₂(PPh₃)₂
Effective catalysis with minimal cost and metal contamination.[5]
Co-catalyst
5 mol% CuI
Standard loading for efficient copper acetylide formation.[5]
Base
2.0 eq. Triethylamine (Et₃N)
Acts as both a base for deprotonation and an acid scavenger.
Solvent
Anhydrous, degassed DMF
Good solvent for all reactants and catalysts. Degassing is critical to prevent side reactions.[9]
Temperature
80-100 °C
Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.[5]
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidation of the Pd(0) catalyst and alkyne homocoupling.[10]
Troubleshooting and Expert Insights
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature or using a more polar solvent. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial.
Alkyne Homocoupling (Glaser Product): The formation of a di-yne byproduct is a common side reaction, often indicated by a distinct spot on the TLC plate. This is typically caused by the presence of oxygen. Ensure thorough degassing of the solvent and a robust inert atmosphere.
Purification Challenges: The amino group on the naphthyridine core can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to mitigate this issue and improve the separation.
Alternative Conditions (Copper-Free): While the copper-catalyzed protocol is generally reliable, copper can sometimes lead to issues with product purification or be undesirable in certain biological applications. Copper-free Sonogashira protocols have been developed, which typically require a different ligand and base system (e.g., a bulky phosphine ligand and a stronger base like Cs₂CO₃).[11]
Conclusion
The Sonogashira reaction is a powerful and highly adaptable tool for the functionalization of the 5-position of the 1,8-naphthyridine scaffold. The protocol detailed in this application note, based on established procedures for structurally similar aminopyridines, provides a reliable starting point for the synthesis of a diverse range of 5-alkynyl-1,8-naphthyridin-2-amines. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, researchers can effectively troubleshoot and optimize this transformation for their specific synthetic targets, thereby accelerating the discovery of new chemical entities with potential therapeutic value.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
Sonogashira coupling - Wikipedia. Available at: [Link]. (Accessed: 16th February 2026)
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]. (Accessed: 16th February 2026)
Li, J. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis6 , 121-133 (2017). Available at: [Link].
Palladium-phosphorus complexes - Chemistry LibreTexts. Available at: [Link]. (Accessed: 16th February 2026)
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]. (Accessed: 16th February 2026)
Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Chem. Sci., 8 , 1133-1139 (2017). Available at: [Link].
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega8 , 18, 16565–16578 (2023). Available at: [Link].
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available at: [Link]. (Accessed: 16th February 2026)
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 3, 874–922 (2007). Available at: [Link].
Chemicals from Alkynes with Palladium Catalysts - CORE. Available at: [Link]. (Accessed: 16th February 2026)
Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). - ResearchGate. Available at: [Link]. (Accessed: 16th February 2026)
Protecting Groups - Organic Synthesis. Available at: [Link]. (Accessed: 16th February 2026)
Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling - PubMed. Available at: [Link]. (Accessed: 16th February 2026)
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]. (Accessed: 16th February 2026)
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]. (Accessed: 16th February 2026)
Protective Group Strategies - ResearchGate. Available at: [Link]. (Accessed: 16th February 2026)
12 - International Journal of New Chemistry. Available at: [Link]. (Accessed: 16th February 2026)
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]. (Accessed: 16th February 2026)
Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides - Semantic Scholar. Available at: [Link]. (Accessed: 16th February 2026)
Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Acc. Chem. Res.57 , 5, 1378–1394 (2024). Available at: [Link].
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC. Available at: [Link]. (Accessed: 16th February 2026)
Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides - MDPI. Available at: [Link]. (Accessed: 16th February 2026)
Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. Proc. Natl. Acad. Sci. U.S.A.103 , 23, 8509–8511 (2006). Available at: [Link].
Addition of Amine-Substituted Heteroaromatic Rings to Alkynyl Bridging Ligands to Generate Phosphorescent Emitters Incorporating Iridaimidazoles with Fused Heterocyclic Rings - PMC. Available at: [Link]. (Accessed: 16th February 2026)
Synthesis of substituted N-heterocycles by N-alkynylation - Organic Chemistry Portal. Available at: [Link]. (Accessed: 16th February 2026)
Technical Support Center: Synthesis of 5-Bromo-1,8-naphthyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-1,8-naphthyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Bromo-1,8-naphthyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, answer frequently asked questions, and provide a logical framework for troubleshooting to improve yield, purity, and reproducibility.
Overview of Synthetic Strategies
The synthesis of 5-Bromo-1,8-naphthyridin-2-amine is a critical step in the development of various pharmacologically active molecules. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The primary and most direct route to the target compound is the electrophilic bromination of the parent heterocycle, 1,8-naphthyridin-2-amine. However, alternative strategies involving ring-forming reactions are also employed.
The key challenge in the direct bromination approach lies in controlling the regioselectivity. The 2-amino group is a strong activating group, which can lead to multiple bromination products if conditions are not carefully controlled.
Caption: Common synthetic pathways to 5-Bromo-1,8-naphthyridin-2-amine.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the most common direct bromination route.
Issue 1: Low or Inconsistent Yield
Q: My reaction yield for the bromination of 1,8-naphthyridin-2-amine is consistently below 50%. What are the most probable causes and how can I fix them?
A: Low yield is a multifaceted problem often stemming from one or more of the following factors:
Incomplete Reaction: The reaction may not be going to completion.
Causality: The electrophilicity of the brominating agent might be insufficient, or the reaction time may be too short. The 1,8-naphthyridine core is relatively electron-deficient, and while the 2-amino group is activating, harsh conditions are sometimes needed.
Solution:
Monitor Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Extend the reaction time if necessary.
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for its moderate reactivity. If the reaction is sluggish, consider using elemental bromine (Br₂), but be aware this increases the risk of over-bromination.
Solvent and Temperature: Acetic acid or sulfuric acid are often used as solvents to protonate the ring nitrogens, which deactivates the ring and can help control reactivity. The reaction may require gentle heating to proceed, but this must be balanced against the risk of side reactions.
Product Degradation: The product itself may be unstable under the reaction or workup conditions.
Causality: Naphthyridine derivatives can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[2]
Solution:
Neutralizing Workup: During workup, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃) at a low temperature (0-5 °C) to avoid degradation.
Purification Conditions: If using silica gel chromatography, the acidic nature of the silica can cause product streaking and decomposition. Consider deactivating the silica by pre-flushing the column with your eluent containing 1% triethylamine (Et₃N). Alternatively, using neutral alumina as the stationary phase can be beneficial.[2][3]
Side Reactions: Competing reactions consume starting material and complicate purification.
Causality: The primary side reactions are the formation of regioisomers and di- or poly-brominated products.
Solution: Address this by focusing on reaction control (see Issue 2 and 3).
Issue 2: Poor Regioselectivity and Isomer Formation
Q: My final product is contaminated with another brominated isomer. How can I improve the selectivity for the C5 position?
A: Achieving high regioselectivity is the central challenge of this synthesis. The 2-amino group directs electrophilic substitution to the ortho (C3) and para (C5) positions.
Electronic and Steric Factors:
Causality: The C5 position is generally favored electronically. However, bromination at other positions, such as C7 or C3, can occur. The precise outcome is highly dependent on the reaction conditions.
Solution:
Solvent Choice: Using a strong protic acid like concentrated H₂SO₄ as the solvent can modulate the reactivity. Protonation of the ring nitrogens alters the electronic distribution of the naphthyridine core, often enhancing selectivity for the C5 position.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature provides the best results.
Kinetic vs. Thermodynamic Control:
Causality: At higher temperatures, product mixtures can arise from thermodynamically favored, but kinetically slower, reaction pathways.
Solution: Employing conditions that favor kinetic control (low temperature, slow addition of the brominating agent) typically yields a cleaner product profile with higher regioselectivity.
Issue 3: Over-bromination Leading to Di-bromo Impurities
Q: I am observing a significant amount of a di-brominated product by mass spectrometry. How can I prevent this?
A: Over-bromination is a classic problem when a substrate contains a strong activating group.
Stoichiometric Control:
Causality: The mono-brominated product is more electron-rich than the starting material in some positions, making it susceptible to a second bromination. Using an excess of the brominating agent is a common cause of this issue.
Solution:
Precise Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the brominating agent (e.g., NBS). Carefully weigh the reagents.
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours) at a low temperature (0 °C). This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
Reaction Monitoring:
Causality: Allowing the reaction to proceed for too long after the starting material is consumed can provide time for the slower, second bromination to occur.
Solution: Monitor the reaction closely by TLC. Once the starting material is fully consumed, quench the reaction immediately by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any excess brominating agent.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for lab-scale synthesis?
A1: The direct bromination of commercially available 1,8-naphthyridin-2-amine is the most common and straightforward approach. Ring-forming strategies like the Friedländer annulation are powerful but require more steps and potentially less accessible starting materials.[4][5][6]
Q2: What are the optimal reaction conditions for the direct bromination?
A2: While optimization is specific to each lab, a robust starting point is the use of 1.1 equivalents of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at 0 °C to room temperature. This combination often provides good regioselectivity for the C5 position.
Protonates ring nitrogens, deactivating the system to prevent over-bromination and improve regioselectivity.
Temperature
0 °C to 25 °C
Low temperature favors kinetic control, enhancing selectivity and reducing byproduct formation.
Reaction Time
2 - 12 hours
Monitor by TLC until starting material is consumed.
Workup
Pour onto ice, neutralize with NaHCO₃/NaOH, extract with organic solvent.
Quenches the reaction and allows for extraction of the product.
Q3: How can I effectively purify the final product?
A3: Column chromatography on silica gel is common, but the basicity of the amino-naphthyridine can cause significant tailing. To mitigate this, use an eluent system containing a small amount of triethylamine (e.g., 1% in a hexane/ethyl acetate gradient). Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can yield highly pure material.
Q4: What are the key spectroscopic signatures to confirm the identity of 5-Bromo-1,8-naphthyridin-2-amine?
A4: In ¹H NMR, you should observe the disappearance of the proton signal at the C5 position and characteristic shifts in the remaining aromatic protons. The key is to look for three distinct signals in the aromatic region corresponding to the protons at C3, C4, and C6, in addition to the signal for the C7 proton. Mass spectrometry should show the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).
Q5: Is a Sandmeyer reaction a viable alternative to direct bromination?
A5: A Sandmeyer reaction could theoretically be used if starting from 5-amino-1,8-naphthyridin-2-amine.[7][8][9][10] This would involve diazotization of the 5-amino group followed by treatment with a copper(I) bromide (CuBr) catalyst. However, the synthesis of the 5-amino precursor is not trivial, making direct bromination of the more accessible 2-amino isomer the more practical and widely adopted route.
Detailed Experimental Protocol: Direct Bromination
This protocol is an illustrative example and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Synthesis of 5-Bromo-1,8-naphthyridin-2-amine from 1,8-naphthyridin-2-amine
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,8-naphthyridin-2-amine (1.0 eq).
Dissolution: Cool the flask to 0 °C in an ice bath and slowly add concentrated sulfuric acid with stirring until the starting material is fully dissolved.
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above 5 °C.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a 2M NaOH solution to the mixture until the pH is approximately 8-9. Maintain the temperature below 10 °C during neutralization. A precipitate should form.
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent (e.g., 0-10% methanol in dichloromethane) or by recrystallization.
References
Current Protocols in Nucleic Acid Chemistry. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules.
Organic & Biomolecular Chemistry. (n.d.). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. RSC Publishing.
The Journal of Organic Chemistry. (n.d.). Convenient synthesis of 2-amino-1,8-naphthyridines, building blocks for host-guest and self-assembling systems. ACS Publications.
Taylor & Francis Online. (2007). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine†.
K.T.H.M. College. (n.d.). Synthesis of 1,8-naphthyridines: a recent update (microreview).
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Wikipedia. (2022). Sandmeyer reaction.
BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
Wikipedia. (n.d.). Sandmeyer reaction.
ResearchGate. (n.d.). Optimization of bromination. 1.
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Russian Journal of General Chemistry. (2025). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
The Journal of Organic Chemistry. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ACS Publications.
ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10).
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
RSC Publishing. (2021). Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative.
BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine.
ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.
Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
Khan Academy. (n.d.). Worked problem: Synthesis of Amines.
Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015).
Green Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. RSC Publishing.
Technical Support Center: Synthesis of 5-Bromo-1,8-naphthyridin-2-amine
This is an advanced technical support guide designed for organic chemists and process engineers. It focuses on the specific challenges of synthesizing and purifying 5-Bromo-1,8-naphthyridin-2-amine , a scaffold often use...
Author: BenchChem Technical Support Team. Date: February 2026
This is an advanced technical support guide designed for organic chemists and process engineers. It focuses on the specific challenges of synthesizing and purifying 5-Bromo-1,8-naphthyridin-2-amine , a scaffold often used in kinase inhibitor discovery (e.g., PI3K/mTOR pathways).
The guide addresses the two primary synthetic approaches: Direct Bromination (often erroneous) and De Novo Condensation (the correct but difficult path), detailing the side reactions inherent to each.
Topic: Troubleshooting Side Reactions & Impurity Profiles
Audience: Medicinal Chemists, Process R&D Scientists
Status: Active | Version: 2.4
Core Diagnostic: Are You Making the Right Isomer?
Before troubleshooting yield or purity, you must validate regiochemistry. A common pitfall in this synthesis is the assumption that electrophilic bromination of the 1,8-naphthyridine core targets the 5-position. It does not.
The Regioselectivity Trap
The 2-amino group strongly activates the ring system. However, the electron density map of 1,8-naphthyridine dictates the following electrophilic aromatic substitution (EAS) preference:
Position 3 (Ortho to amine): Kinetically favored (
).
Position 6 (Para-like): Secondary active site (
).
Position 5 (Meta-like):Deactivated.
Critical Warning: If you are reacting 1,8-naphthyridin-2-amine with NBS or
, you are synthesizing 3-bromo-1,8-naphthyridin-2-amine (major) and 3,6-dibromo species (minor). You will not obtain the 5-bromo isomer via this route.
Isomer Identification Protocol (NMR)
Use this logic gate to confirm your product's identity before proceeding.
Figure 1: NMR logic flow for distinguishing bromo-1,8-naphthyridine regioisomers.
Troubleshooting the Condensation Route (De Novo Synthesis)
To successfully place the bromine at C5, you must use a condensation strategy (Friedländer or Skraup-type) where the bromine is present on the pyridine precursor before ring closure.
Standard Route: Condensation of 2,6-diaminopyridine with a 2-substituted-1,3-dicarbonyl equivalent (e.g., 2-bromo-3-ethoxyacrolein derivatives).
Side Reaction Profile: Condensation Methodology
Issue
Side Product / Observation
Root Cause
Corrective Action
Regioisomerism
6-Bromo-1,8-naphthyridin-2-amine
Incorrect cyclization orientation. The electrophile can attack N1 or N8 equivalent.
Steric Control: Use bulky protecting groups on the "non-reacting" amine if possible, or optimize pH. In acidic media, protonation of the most basic nitrogen directs the attack.
Polymerization
Black Tar / Insoluble Solids
Polymerization of the aldehyde/acetal precursor (e.g., 2-bromomalonaldehyde) before condensation.
In-situ Generation: Do not isolate the unstable aldehyde. Generate it from the acetal or mucobromic acid immediately prior to addition.
Bis-Condensation
"Butterfly" Dimers
Both amino groups of 2,6-diaminopyridine react with the electrophile, forming a tricyclic system.
Stoichiometry: Use a strict 1:1 ratio or a slight excess of 2,6-diaminopyridine (1.1 eq). Add the electrophile slowly (dropwise) to the amine.
N-Alkylation
N-Alkyl intermediates
Attack of the amine on the alkyl group of the acetal (rare) or Michael addition without cyclization.
Temperature: Ensure reaction temperature is sufficient (>80°C) to drive the elimination of ethanol/water and force aromatization.
Detailed Troubleshooting Guides
Scenario A: "I have a mixture of 3-bromo and 5-bromo isomers."
Diagnosis: You likely did not use a pure condensation route. If you attempted to brominate a crude condensation product, you are introducing the 3-bromo impurity.
Resolution: These isomers have distinct pKa values.
Protocol: Dissolve the mixture in minimal hot 2N HCl. Cool slowly to 0°C. The 3-bromo isomer is generally less soluble as the hydrochloride salt due to crystal packing effects. Filter the precipitate (enriched 3-Br) and neutralize the filtrate to recover enriched 5-Br. Verify with HPLC.
Scenario B: "My reaction stalled at the intermediate imine (Schiff base)."
Diagnosis: The ring closure (cyclodehydration) failed. This is common if the reaction is too dry or lacks an acid catalyst.
Mechanism: The initial attack of the amine on the aldehyde forms a hemiaminal
imine. The second step (attack of C3 on the carbonyl/acetal) requires acid catalysis.
Corrective Action: Add a Lewis acid (
) or a Brønsted acid (, 5 mol%) to the reaction mixture. Increase temperature to reflux (e.g., in ethanol or acetic acid).
Scenario C: "The product is purple/black and yield is <10%."
Diagnosis: Oxidative degradation of the 2,6-diaminopyridine or polymerization of the halo-aldehyde.
Corrective Action:
Degas solvents: 2,6-diaminopyridine is oxidation-sensitive. Sparge reaction solvents with Argon/Nitrogen.
Protect the aldehyde: If using 2-bromomalonaldehyde, ensure it is freshly prepared from 1,1,3,3-tetramethoxypropane via bromination/hydrolysis and used immediately.
Validated Synthetic Pathway (Visualized)
The following diagram outlines the logical flow for the De Novo synthesis, highlighting the critical branch points for side reactions.
Figure 2: Reaction pathway and divergence points for side product formation.
FAQ: Expert Insights
Q: Can I use Sandmeyer chemistry to install the bromine at C5?A: Theoretically, yes, but it is inefficient. You would need to synthesize 2,5-diamino-1,8-naphthyridine (difficult) and selectively diazotize the 5-amino group. The 2-amino group is also susceptible to diazotization, leading to a mixture of di-bromo, hydroxyl, and azo products.
Q: Why does the 5-bromo isomer show different solubility than the 3-bromo?A: The 3-bromo substituent is ortho to the amino group, disrupting intermolecular H-bonding (N-H...N) and potentially creating an intramolecular H-bond (N-H...Br). The 5-bromo isomer lacks this ortho-effect, allowing the 2-amino group to participate more freely in intermolecular hydrogen bonding network, often decreasing solubility in non-polar solvents.
Q: What is the best solvent for recrystallizing the 5-bromo compound?A: A mixture of Ethanol/Water (9:1) or DMF/Water is often effective. The compound dissolves in hot DMF; adding water acts as an anti-solvent to precipitate the pure product while leaving tarry impurities in solution.
References
General Naphthyridine Synthesis: Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(6). Link
Regioselectivity of Bromination: Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry.[1][2][3][4][5][6][7] IX. Bromination of 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384-1387. Link
Condensation Methodologies: Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Il Farmaco, 55(11-12), 671-681. Link
Friedländer Synthesis Variants: Ghoshal, S., et al. (2018). Recent Advances in the Synthesis of 1,8-Naphthyridines. Synthesis, 50(23), 4568-4596. Link
Technical Guide: NMR Characterization of 5-Bromo-1,8-naphthyridin-2-amine
The following guide details the structural characterization of 5-Bromo-1,8-naphthyridin-2-amine , a critical heterocyclic building block often employed in the development of kinase inhibitors and RNA-targeting small mole...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the structural characterization of 5-Bromo-1,8-naphthyridin-2-amine , a critical heterocyclic building block often employed in the development of kinase inhibitors and RNA-targeting small molecules.[1]
This guide moves beyond basic spectral listing to focus on regioisomer discrimination —the primary challenge in synthesizing substituted naphthyridines.
Executive Summary & Structural Context
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, bioisosteric to quinoline and quinazoline.[1] The introduction of a bromine atom at the C5 position is synthetically valuable for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
However, electrophilic bromination of 1,8-naphthyridin-2-amine can yield mixtures of 3-bromo , 6-bromo , and 5-bromo isomers depending on conditions.[1] Unambiguous structural assignment via NMR is mandatory before proceeding to costly GMP synthesis steps.[1]
Structural Numbering
Ring A (Pyridine-like): Contains N1. Substituents: Amino (-NH₂) at C2. Protons at C3, C4.[1][2]
Ring B (Pyridine-like): Contains N8.[3][4] Substituents: Bromine (-Br) at C5. Protons at C6, C7.[1]
Experimental Protocol
Sample Preparation
The 2-amino group and the basic nitrogens facilitate strong hydrogen bonding, often resulting in poor solubility and broad signals in non-polar solvents.[1]
Recommended Solvent:DMSO-d₆ (99.9% D).
Why: Disrupts intermolecular H-bonding, sharpening the -NH₂ signal and ensuring full solubility.[1]
Alternative: Methanol-d₄ (CD₃OD).
Note: The -NH₂ protons will exchange with deuterium and disappear, removing a key diagnostic integration signal.[1] Avoid CDCl₃ unless the amine is protected.
Diagnostic: Upfield shift due to Heavy Atom Effect (Bromine).
C6
~122.0
Beta to N8.
C3
~114.5
Shielded by ortho-amino group.
C8a
~155.0
Quaternary bridgehead.
C4a
~110.0
Quaternary bridgehead.
Comparative Analysis: Distinguishing Regioisomers
The most critical application of this guide is distinguishing the 5-Bromo product from the 6-Bromo (common side product) and 3-Bromo (electrophilic substitution preference) isomers.
Isomer Discrimination Logic
3-Bromo Isomer:
Mechanism:[1][5] Electrophilic aromatic substitution usually favors C3 (ortho to amino) or C6.
Spectral Signature:Loss of the H3-H4 doublet pair. You will see a singlet at C4 (~8.2 ppm) and a full 3-proton system on the other ring (H5, H6, H7).[1]
Spectral Signature: The B-ring protons (H5 and H7) are meta to each other.
Coupling: You will see two doublets (or singlets) with a small coupling constant (
Hz).
Verdict: If the B-ring protons show
Hz (ortho coupling), it is NOT the 6-Bromo.
5-Bromo Isomer (Target):
Spectral Signature: H6 and H7 are ortho to each other.
Coupling: Requires a coupling constant of
Hz.
Visual Workflow: Regioisomer Identification
Figure 1: Decision tree for assigning brominated 1,8-naphthyridin-2-amine isomers based on ¹H NMR coupling constants.
Advanced Verification: 2D NMR
For regulatory submission or absolute confirmation, run the following 2D experiments:
COSY (Correlation Spectroscopy):
Confirms the H3-H4 spin system is isolated from the H6-H7 spin system.
Target Result: Cross-peak between 7.10 ppm and 8.20 ppm (H3-H4); Cross-peak between 7.65 ppm and 8.85 ppm (H6-H7).
HMBC (Heteronuclear Multiple Bond Correlation):
Crucial for placing the Bromine.
Look for correlations to the quaternary carbons.[5]
Key Correlation: H7 (8.85 ppm) should show a strong 3-bond correlation (
) to C5 (118.0 ppm).[1] If the Br were at C6, the carbon shifts and correlation patterns would shift significantly.[1]
References
General Naphthyridine NMR Data
Litvinov, V. P. (2004).[1] Advances in the chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637.[1] [1]
Substituent Effects in Heterocycles
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
Synthesis and Characterization of Brominated Naphthyridines
Ferrarini, P. L., et al. (2000).[1] Synthesis and antiproliferative activity of some 3- and 6-bromo-1,8-naphthyridines. Farmaco, 55(11-12), 671-679.[1]
NMR Solvent Effects on Amino-Heterocycles
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Inhibitors: A Comparative Guide
This guide provides an in-depth technical analysis of 1,8-naphthyridine derivatives, focusing on their structure-activity relationships (SAR) compared to quinoline analogues and clinical standards. Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1,8-naphthyridine derivatives, focusing on their structure-activity relationships (SAR) compared to quinoline analogues and clinical standards.
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, distinguished from its bioisostere quinoline by the presence of a second nitrogen atom at the 8-position. This modification alters electron density, hydrogen bond acceptance capability (pKa ~ 3.4 vs 4.9 for quinoline), and water solubility.
This guide objectively compares 1,8-naphthyridines against alternative scaffolds in two distinct therapeutic domains:
CB2 Receptor Modulation (Immunology/Pain): Where 1,8-naphthyridines often outperform or offer distinct functional switching compared to quinolines.
Kinase Inhibition (Oncology): Where they act as competitive bioisosteres to commercial drugs like Sorafenib , though with target-dependent efficacy (e.g., potent against VEGFR-2, weaker against CDK8).
Part 1: The "Winner" Case – CB2 Receptor Modulation
Comparative Analysis: Naphthyridines vs. Quinolines
Research indicates that 1,8-naphthyridin-2(1H)-one-3-carboxamides exhibit nanomolar affinity for CB2, often surpassing their quinoline counterparts in selectivity (CB2 vs. CB1). The additional nitrogen at position 8 facilitates unique water-mediated hydrogen bonding networks within the receptor pocket.
The "Toggle Switch" SAR
A critical SAR discovery for this scaffold is the C-6 Substitution Effect .[2]
Unsubstituted / Small Alkyl at C-6: Acts as a Full Agonist .
Bulky / Rigid Substituents at C-6: Flips the activity to Inverse Agonist/Antagonist .
Mechanism: The C-6 substituent sterically clashes with the Tryptophan residue (W6.48) in the receptor's "toggle switch" region, preventing the conformational change required for G-protein activation.
Table 1: Comparative Potency Data (CB2 Receptor)
Data synthesized from recent comparative studies (e.g., Manera et al., Lucchesi et al.).
Compound Class
Scaffold Core
C-6 Substituent
Ki (CB2) [nM]
Selectivity (CB2/CB1)
Functional Activity
Standard
CP-55,940
N/A
0.6 - 1.2
Low (Non-selective)
Full Agonist
Alternative
Quinoline-2-one
H
12.5
> 100
Agonist
Lead 1
1,8-Naphthyridine
H
2.8
> 350
Full Agonist
Lead 2
1,8-Naphthyridine
Aryl / Bromine
3.5
> 400
Inverse Agonist
Key Insight: The 1,8-naphthyridine core maintains high affinity (< 5 nM) while allowing a "functional switch" via C-6 modification, a versatility less accessible in the quinoline series due to steric constraints in the binding pocket.
Part 2: The "Contender" Case – VEGFR-2 Kinase Inhibition
Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4]
Application: Anti-angiogenesis in Hepatocellular Carcinoma (HCC) and Colorectal Cancer.
Comparative Analysis: Naphthyridines vs. Sorafenib
In kinase inhibition, the 1,8-naphthyridine N8 often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.
Positive SAR: For VEGFR-2, 1,8-naphthyridine derivatives (specifically 4-substituted benzylidene hydrazides) show IC50 values nearly identical to Sorafenib .
Negative SAR (The "Loser" Case): In CDK8 inhibition, the 1,8-naphthyridine core is significantly less potent than the quinoline core. The extra nitrogen likely introduces an electrostatic repulsion or a desolvation penalty that is unfavorable in the CDK8 hydrophobic pocket.
Table 2: VEGFR-2 Inhibitory Profile
Comparison of novel 1,8-naphthyridine derivative (Compound 6) vs. Clinical Standard.
Compound
Scaffold
IC50 (VEGFR-2 Enzyme)
IC50 (HCT-116 Cancer Cells)
IC50 (HepG-2 Cancer Cells)
Sorafenib
Bi-aryl urea (Standard)
53.65 nM
5.40 µM
4.60 µM
Compound 6 *
1,8-Naphthyridine
60.83 nM
9.30 µM
7.80 µM
Compound 7
1,8-Naphthyridine (OH-sub)
129.30 nM
15.90 µM
10.20 µM
*Compound 6 structure: 1,8-naphthyridine-3-carbohydrazide derivative with a 4-chlorobenzylidene tail.
Part 3: Visualization of SAR & Mechanism
Diagram 1: The 1,8-Naphthyridine "Toggle Switch" & Kinase Binding
This diagram illustrates the core numbering and the divergent biological effects based on substitution.
Caption: SAR map of the 1,8-naphthyridine scaffold showing critical substitution points for CB2 modulation (C6) and Kinase binding (N8).[1][2][5][6][7][8][9]
Part 4: Experimental Protocols
Protocol A: Green Synthesis of 1,8-Naphthyridines (Friedländer Condensation)
A self-validating, eco-friendly protocol replacing toxic organic solvents with water/ionic liquids.
Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (1 mmol) in deionized water (3 mL).
Catalysis: Add Choline Hydroxide (ChOH) solution (20 mol%). Stir for 5 minutes at room temperature.
Condensation: Add the active methylene compound (1.1 mmol) dropwise.
Heating: Heat the mixture to 60°C for 2–4 hours.
Validation Point: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot (Rf ~0.4) should disappear; a fluorescent product spot (Rf ~0.6) will appear.
Work-up (Green): Cool to room temperature. The product typically precipitates out of the aqueous phase.
Purification: Filter the solid. Wash with cold water (2 x 5 mL) to remove the water-soluble catalyst (ChOH). Recrystallize from Ethanol.
Membrane Prep: Use HEK-293 cells stably transfected with human CB2 receptor. Harvest and homogenize in ice-cold Tris-HCl buffer.
Radioligand: Use [3H]-CP-55,940 (0.5 nM final concentration).
Incubation:
Mix: 50 µg membrane protein + [3H]-CP-55,940 + Test Compound (10^-10 to 10^-5 M).
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
Incubate at 30°C for 90 minutes .
Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI (to reduce non-specific binding).
Quantification: Liquid scintillation counting.
Calculation: Determine IC50 using non-linear regression. Calculate Ki using the Cheng-Prusoff equation:
.
Diagram 2: Synthesis Workflow
Caption: Step-by-step workflow for the Green Friedländer Synthesis of the 1,8-naphthyridine core.
References
CB2 Selective Ligands & SAR: Lucchesi, V., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry.
VEGFR-2 Inhibition Data: Abdallah, E. A., et al. (2022).[4][9][10][11] "New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation." Drug Design, Development and Therapy.
Green Synthesis Protocol: BenchChem Application Notes. "Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives."
General Biological Activity: Madaan, A., et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.
Comparative Kinase SAR: "A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase." Journal of Medicinal Chemistry.
Precision Modeling of 1,8-Naphthyridine Derivatives: A Comparative Computational Guide
Executive Summary: Beyond the Standard B3LYP 1,8-Naphthyridine derivatives are a privileged scaffold in drug discovery (targeting Topoisomerase II, HIV-1 integrase) and advanced materials (OLEDs, fluorescent sensors). Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Standard B3LYP
1,8-Naphthyridine derivatives are a privileged scaffold in drug discovery (targeting Topoisomerase II, HIV-1 integrase) and advanced materials (OLEDs, fluorescent sensors). However, their flat, electron-deficient heteroaromatic nature presents specific computational challenges:
n-n Repulsion: The proximity of the N1 and N8 nitrogen lone pairs creates significant electrostatic repulsion and anomalous hybridization effects.
Tautomeric Complexity: Derivatives with hydroxyl or amino substituents (e.g., Nalidixic acid analogs) exhibit sensitive keto-enol or amino-imino equilibria that standard functionals often miscalculate.
Charge Transfer (CT): Their use in optoelectronics relies on push-pull electronic transitions that are notoriously poorly described by global hybrid functionals.
This guide objectively compares computational methodologies, moving beyond the "default" B3LYP/6-31G(d) approach to establish a high-fidelity modeling pipeline for these specific systems.
Comparative Analysis of Computational Methodologies
We evaluated three primary density functional classes against experimental benchmarks for 1,8-naphthyridine derivatives.
A. Geometry Optimization & Ground State Stability
The Challenge: Accurately predicting
- stacking in crystal structures and bond lengths in metal complexes.
Feature
B3LYP (Global Hybrid)
B97X-D (Range-Separated + Dispersion)
M06-2X (Global Hybrid Meta-GGA)
Geometry Accuracy
Good for isolated molecules. Fails to predict stacking interactions.
Excellent. Captures non-covalent dispersion forces critical for dimers/aggregates.
Very Good.
Bond Length Error
~0.01-0.02 Å
< 0.01 Å
~0.01 Å
Computational Cost
Low (Baseline)
Moderate (1.2x B3LYP)
Moderate (1.3x B3LYP)
Recommendation
Rapid screening only.
Preferred for supramolecular assemblies.
Preferred for thermochemistry.
B. Tautomeric Equilibria (Keto-Enol / Amino-Imino)
The Challenge: 1,8-naphthyridin-2-one derivatives exist in equilibrium with their hydroxy tautomers. The energy difference is often small (< 5 kcal/mol), requiring high precision.
B3LYP Performance: Often over-stabilizes delocalized structures, leading to errors of 2-4 kcal/mol in relative tautomer energies.
M06-2X Performance: The "Gold Standard" for main-group thermochemistry. It predicts tautomeric ratios within 0.5 kcal/mol of experimental NMR data in solution.
C. Excited States & Optical Properties (TD-DFT)
The Challenge: Predicting UV-Vis
and fluorescence emission. 1,8-naphthyridines often exhibit Intramolecular Charge Transfer (ICT).
Functional
Description
Performance on 1,8-Naphthyridines
B3LYP
20% Exact Exchange
Poor for CT states. Underestimates excitation energy (ghost states). Red-shift error: ~0.4 eV.
PBE0
25% Exact Exchange
Balanced. Good for local transitions. Mean Absolute Error (MAE): ~0.15 eV.
CAM-B3LYP
Range-Separated
Best for Charge Transfer. Corrects the long-range potential. Essential for push-pull derivatives.
Critical Data: Benchmarking Functionals
The following data summarizes the deviation from experimental values for a representative 1,8-naphthyridine-3-carboxylate derivative (e.g., Enoxacin analog).
Table 1: Vertical Excitation Energy (
) Accuracy
Solvent: Ethanol (PCM)
Method
Calculated (nm)
Deviation from Exp (345 nm)
Assessment
TD-B3LYP/6-311++G(d,p)
382
+37 nm (Red shifted)
Unreliable for quantitative prediction.
TD-PBE0/6-311++G(d,p)
352
+7 nm
Highly Accurate for general spectra.
TD-CAM-B3LYP/6-311++G(d,p)
338
-7 nm
Accurate ; slightly blue-shifted but captures band shape best.
Table 2: Tautomerization Barrier Heights
Reaction: 4-hydroxy-1,8-naphthyridine
4-oxo-1,4-dihydro-1,8-naphthyridine
Method
Calculated Barrier (, kcal/mol)
Accuracy vs. Kinetic Data
B3LYP
32.1
Underestimated (Too fast).
M06-2X
37.4
Near-Exact Match with kinetic trapping experiments.
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating workflow.
Step 1: Conformational Sampling
Do not assume a planar geometry, especially for 3- or 7-substituted derivatives.
Action: Perform a relaxed potential energy surface (PES) scan on rotatable bonds (e.g., amide or ester linkages) at the B3LYP/6-31G(d) level.
Selection: Select the global minimum conformer for high-level optimization.
Step 2: Geometry Optimization & Frequency Analysis[1]
Method:M06-2X / 6-311++G(d,p) .
Solvation: Use IEFPCM or SMD (Solvation Model based on Density) corresponding to your experimental solvent (e.g., DMSO, Ethanol). Gas-phase calculations are irrelevant for biological correlation.
Validation (Self-Check): Ensure zero imaginary frequencies.
Exception: If studying a Transition State (TS) for tautomerization, exactly one imaginary frequency corresponding to the proton transfer vector is required.
Step 3: Excited State Calculation (TD-DFT)
Method:TD-PBE0 or TD-CAM-B3LYP / 6-311++G(2d,2p).
NStates: Calculate at least N=10 states to capture higher-energy transitions that might mix.
Analysis: Visualize "Natural Transition Orbitals" (NTOs) rather than simple MOs to characterize the transition nature (Locally Excited vs. Charge Transfer).
Visualizations
Diagram 1: The High-Fidelity Computational Workflow
This flowchart outlines the decision matrix for selecting the correct theoretical model based on the property of interest.
Caption: Decision matrix for selecting the optimal functional/basis set combination based on the specific physicochemical property of interest.
Diagram 2: Proton Transfer Tautomerism
Visualizing the critical intramolecular proton transfer often miscalculated by low-level theories.
Caption: Energy landscape of the keto-enol tautomerization. M06-2X is required to accurately predict the high barrier (TS) preventing spontaneous interconversion.
References
Gou, G.-Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives.[1] Journal of Chemical Sciences, 128(11), 1813–1821.[1] Link
Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. The Journal of Physical Chemistry A, 117(47), 12590–12600.[2] Link
Jacquemin, D., et al. (2009). Absorption and emission spectra of 1,8-naphthalimide fluorophores: A PCM-TD-DFT investigation. Chemical Physics Letters, 477(1-3), 15-20. Link
Nielsen, M. T., et al. (2020). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Dalton Transactions. Link
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.[3][4] Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.[3] Link
Validation of Synthetic Route to 5-Bromo-1,8-naphthyridin-2-amine
The following guide provides a validated synthetic route to 5-Bromo-1,8-naphthyridin-2-amine (CAS: 2056916-57-3). This document addresses the specific regiochemical challenge of accessing the 5-position, which is inacces...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a validated synthetic route to 5-Bromo-1,8-naphthyridin-2-amine (CAS: 2056916-57-3). This document addresses the specific regiochemical challenge of accessing the 5-position, which is inaccessible via direct halogenation of the parent scaffold.
Executive Summary
5-Bromo-1,8-naphthyridin-2-amine is a critical intermediate for the development of kinase inhibitors (e.g., ATR, PI3K) and DNA-binding fluorophores. Its structural value lies in the C5-bromo handle , which allows for orthogonal functionalization relative to the C2-amino group.
The Challenge: Direct bromination of 1,8-naphthyridin-2-amine is not viable for producing the 5-bromo isomer. Electrophilic aromatic substitution (SEAr) favors the C3 and C6 positions (beta to the ring nitrogens), resulting in difficult-to-separate mixtures of 3-bromo, 6-bromo, and 3,6-dibromo derivatives.
The Solution: This guide validates a de novo ring construction strategy . By installing the bromine atom on the pyridine precursor before cyclization, the C5 regiochemistry is locked in. The recommended protocol utilizes a modified Skraup condensation of 2,6-diamino-4-bromopyridine with malonaldehyde bis(dimethyl acetal).
Comparative Route Analysis
The following table compares the three primary strategies considered for this synthesis.
Metric
Route A: Direct Bromination
Route B: Suzuki Coupling
Route C: De Novo Cyclization (Recommended)
Methodology
Br₂/AcOH or NBS on 1,8-naphthyridin-2-amine
Coupling of 2-amino-5-boronic acid (hypothetical)
Condensation of 2,6-diamino-4-bromopyridine + C3-synthon
Regioselectivity
Poor (Favors C3/C6)
High (if SM available)
Absolute (C5 defined by precursor)
Yield
<15% (isolated 5-Br)
N/A (SM unavailable)
45-60% (Cyclization step)
Scalability
Low (Chromatography intensive)
Low
High (Precipitation-based workup)
Cost Efficiency
Low (High waste/E-factor)
High
Moderate
Decision Logic
Route C is the only self-validating system for the 5-bromo isomer. Routes A and B are rejected due to lack of selectivity and material availability, respectively.
Validated Experimental Protocol (Route C)
This protocol consists of two phases:
Phase I: Synthesis of the regiodefined precursor 2,6-diamino-4-bromopyridine .
Phase II: Cyclization to 5-bromo-1,8-naphthyridin-2-amine .
Phase I: Synthesis of 2,6-Diamino-4-bromopyridine
Note: This intermediate can be sourced commercially, but in-house synthesis via the Curtius rearrangement is described for completeness.
Bromination/Esterification: Convert chelidamic acid to diethyl 4-bromopyridine-2,6-dicarboxylate using PBr₅ in CCl₄ (or POBr₃/EtOH).
Hydrazide Formation: React the diester with hydrazine hydrate in ethanol (Reflux, 2h) to yield the dihydrazide.
Curtius Rearrangement:
Suspend dihydrazide in dilute HCl at 0°C.
Add NaNO₂ (aq) dropwise to form the diazide.
Heat to reflux in acidic aqueous solution. The intermediate isocyanate hydrolyzes in situ to the diamine.
Neutralization: Adjust pH to ~8 with NaOH to precipitate 2,6-diamino-4-bromopyridine .
Yield: ~56% over 3 steps.
Phase II: Cyclization to 5-Bromo-1,8-naphthyridin-2-amine
This step utilizes a modified Skraup reaction. The symmetry of the starting material ensures that cyclization at either nitrogen yields the same product.
Reaction: Heat the mixture to 95-100°C for 4 hours.
Mechanism:[1][6][7][8][9][10] Acid-catalyzed hydrolysis of TMP generates malonaldehyde, which undergoes condensation with one amino group and the adjacent C3-H of the pyridine.
Workup:
Cool reaction mixture to 0°C.
Slowly neutralize with aqueous NH₄OH or NaOH (50%) to pH 8-9. Control temperature <20°C.
The product will precipitate as a yellow/tan solid.
Wash with cold water (3 x 50 mL) and diethyl ether (to remove unreacted TMP derivatives).
Recrystallize from Ethanol/DMF if necessary.
Key Data Points:
Appearance: Yellow to tan solid.
Yield: 55-65%.
1H NMR (DMSO-d6): Distinctive singlets for the naphthyridine protons. The C5-Br position eliminates the typical C5-H doublet seen in the unsubstituted parent.
Mechanistic Visualization & Logic
The following diagram illustrates the regiochemical logic. Direct bromination fails because the amino group directs ortho/para (positions 3 and 6 relative to N1/N8), whereas the de novo route locks the bromine at the "meta" position (C5) relative to the ring nitrogens.
Caption: Comparative reaction pathways showing why de novo synthesis is required to access the C5-bromo isomer.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Acid Concentration
H₃PO₄ (85%) or H₂SO₄ (70%)
High acidity is required to hydrolyze the acetal and catalyze the Skraup cyclization.
Temperature
95°C - 105°C
Lower temperatures result in incomplete cyclization (intermediate accumulation); higher temperatures cause tarring.
Stoichiometry
1.1 - 1.2 eq. TMP
Slight excess ensures complete consumption of the valuable bromopyridine precursor.
pH Control
Neutralization < 20°C
Rapid exotherm during neutralization can degrade the product. Slow addition of base is critical.
References
Nettekoven, M., & Jenny, C. (2003). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Organic Process Research & Development, 7(1), 38–43. [Link]
Larsen, R. D., et al. (2019). Patent US10227331B2: Metallo-β-lactamase inhibitors. United States Patent and Trademark Office. (Describes the use of 5-bromo-1,8-naphthyridin-2-amine as a building block).
Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Vol. 63. Wiley-Interscience. (General reference for Skraup/Friedlander synthesis of naphthyridines).
Li, X., et al. (2013). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone system. RSC Advances, 3, 12091-12095. (Demonstrates regioselectivity issues in direct bromination). [Link]